An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a specific derivative, (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride , a chiral molecule with potential applications in drug discovery, particularly in the realm of central nervous system (CNS) disorders and other therapeutic areas where modulation of specific biological pathways is desired.
The introduction of a 2-fluoroethyl group at the 1-position of the piperidine ring is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[3][4][5] The presence of the 3-amino group provides a key site for further chemical elaboration, allowing for the construction of diverse chemical libraries for screening and optimization. This document serves as a comprehensive technical resource, detailing the properties, synthesis, analysis, and potential applications of this promising chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Property
Value
Source
CAS Number
2306254-76-0
Internal Data
Molecular Formula
C₇H₁₇Cl₂FN₂
Internal Data
Molecular Weight
219.13 g/mol
Internal Data
Appearance
White to off-white solid
Internal Data
Purity
≥97%
Internal Data
Solubility
Soluble in water and methanol
General Knowledge
Storage
Store at 2-8°C under an inert atmosphere
General Knowledge
Synthesis and Purification
The synthesis of (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride can be approached through a multi-step sequence starting from a commercially available chiral precursor, (R)-3-aminopiperidine dihydrochloride. The key transformation is the selective N-alkylation of the piperidine nitrogen.
Proposed Synthetic Pathway
A plausible and efficient route involves the reductive amination of a suitable aldehyde with (R)-3-aminopiperidine, where the exocyclic amine is protected. An alternative, more direct approach is the N-alkylation of the protected (R)-3-aminopiperidine with a 2-fluoroethylating agent. Given the higher nucleophilicity of the piperidine nitrogen compared to the 3-amino group, selective alkylation can be achieved under controlled conditions.
An In-Depth Technical Guide to the Molecular Structure of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride
Abstract This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. The strategic incorpor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. The strategic incorporation of a fluoroethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document offers an in-depth exploration of the compound's nomenclature, stereochemistry, conformational dynamics, and spectroscopic signature. Furthermore, it details a representative synthetic pathway and discusses the rationale behind its application in drug development, providing researchers and scientists with the foundational knowledge required for its effective utilization.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design.[1][3] The introduction of fluorine into organic molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, small, fluorinated building blocks like 1-(2-Fluoroethyl)piperidin-3-amine are of immense interest to drug development professionals. This guide focuses on the dihydrochloride salt form, which enhances stability and aqueous solubility for easier handling and formulation.
The subject of this guide, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, exists as a chiral compound. The search results primarily identify the (R)-enantiomer, indicating its specific utility in stereoselective synthesis.[4] This document will, therefore, focus on the (R)-enantiomer while acknowledging the existence of the (S)-enantiomer and the racemate.[5]
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the bedrock of reproducible science. The fundamental identifiers and key physical properties of (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride are summarized below.
Note: The dihydrochloride form ensures that both the primary amine at the 3-position and the tertiary amine at the 1-position are protonated, enhancing solubility in aqueous and polar protic solvents.
In-Depth Molecular Structure Analysis
Core Structure and Stereochemistry
The molecule's foundation is a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. The key structural features are:
An amine group at the C3 position.
A 2-fluoroethyl group attached to the ring nitrogen (N1).
A chiral center at the C3 carbon, giving rise to (R) and (S) enantiomers.
The dihydrochloride salt form implies that both nitrogen atoms are protonated, forming ammonium cations, with two chloride ions as counter-ions.
A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key building block for pharmaceutical research and developm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key building block for pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth protocols and the scientific rationale behind the characterization of this molecule. We will explore its identity, solubility, dissociation constants (pKa), thermal behavior, and stability profile. Each section includes not only the data but also detailed, field-proven experimental methodologies, ensuring that fellow scientists can replicate, validate, and build upon these findings in their own laboratories.
Compound Identification and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine derivative, presented as a dihydrochloride salt to enhance its stability and aqueous solubility. The presence of two basic nitrogen atoms—a primary amine on the piperidine ring and the ring nitrogen itself—dictates much of its chemical behavior, particularly its ionization state in physiological and formulation contexts.
Chemical Structure
The molecule consists of a piperidine ring N-substituted with a 2-fluoroethyl group and an amine group at the 3-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Caption: 2D Structure of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride.
Nomenclature and Identifiers
Precise identification is critical for regulatory and sourcing purposes. This compound is available commercially, sometimes with specified stereochemistry.
As a dihydrochloride salt, it will readily absorb atmospheric moisture. This can affect weighing accuracy and promote degradation. Store in a desiccator.[3]
Expertise & Experience: Solubility is a paramount parameter in drug development, directly influencing bioavailability, formulation feasibility, and the design of in vitro assays.[4] For an ionizable compound like this, solubility is pH-dependent. Determining its thermodynamic solubility provides the true equilibrium value, which is essential for developing stable formulations and predicting in vivo behavior.[5]
Trustworthiness: The shake-flask method described below is the gold-standard for determining thermodynamic solubility. By ensuring equilibrium is reached and using a stability-indicating analytical method (HPLC) for quantification, the protocol is self-validating.
Caption: Workflow for Thermodynamic Solubility Determination.
Preparation: Prepare a series of aqueous buffers (e.g., 0.1 M HCl for pH ~1, acetate buffer for pH ~4.5, and phosphate-buffered saline for pH 7.4).
Incubation: Add an excess of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (enough to ensure solid remains after equilibration) to vials containing each buffer.
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A 48-hour period is often preferred to ensure full equilibrium.
Sampling: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant.
Separation: Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material does not bind the compound) or centrifuge at high speed to remove any remaining solid particles.
Quantification: Prepare a standard curve of the compound in a suitable solvent. Accurately dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV method. The determined concentration is the thermodynamic solubility at that specific pH.
Dissociation Constants (pKa)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. For this compound with two basic centers, there will be two pKa values. These values are critical for predicting its charge state in different parts of the gastrointestinal tract and in the bloodstream, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6] Potentiometric titration is a robust and direct method for determining pKa values.[7]
Trustworthiness: The protocol's validity is ensured by calibrating the pH meter with multiple standard buffers and by purging the solution with nitrogen to eliminate interference from atmospheric CO₂, which can react with the basic compound and distort the titration curve.
Caption: Process Flow for pKa Determination via Potentiometric Titration.
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[7]
Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 0.01 M. The dihydrochloride salt is already in its acidic form.[7]
Inert Atmosphere: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 15-20 minutes before and during the titration to expel dissolved CO₂.
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values can be determined from the pH at the half-equivalence points. The equivalence points (inflection points) are most accurately found by calculating the first and second derivatives of the titration curve.
Thermal Properties & Melting Point
Expertise & Experience: For a crystalline solid, the melting point is a key indicator of purity.[8] However, for complex salts like this, the "melting point" can often be a thermal decomposition event. Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus because it provides not only the transition temperature (Tₒₙₛₑₜ or Tₚₑₐₖ) but also the enthalpy of fusion (ΔH), offering deeper insight into the solid-state properties of the material.[9] An impure sample will typically show a broader melting endotherm at a lower temperature.[8]
Trustworthiness: The DSC instrument is calibrated using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy. Running the analysis under a continuous nitrogen purge prevents oxidative degradation during heating, ensuring the observed thermal events are intrinsic to the compound.
Caption: Principle and Workflow of Melting Point Analysis by DSC.
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified Indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled linear rate (e.g., 10 °C/min) under a constant nitrogen purge (e.g., 50 mL/min). A typical temperature range would be from ambient to ~250°C or higher, depending on the expected melting point.
Data Interpretation: Analyze the resulting thermogram. An endothermic peak (a downward dip in the heat flow curve) represents melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).
Stability Profile and Analytical Characterization
Expertise & Experience: A drug substance can degrade under various environmental conditions, impacting its safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from any degradation products, process impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[11] Conducting forced degradation studies (stress testing) is the primary way to develop and validate such a method.
Trustworthiness: The described workflow systematically exposes the compound to harsh conditions to generate potential degradants. The subsequent HPLC method development aims to resolve the main peak (the active compound) from all new peaks that appear, thereby proving its specificity and stability-indicating nature.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Protocol: Forced Degradation Study
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound.
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method under development. The goal is to achieve baseline separation between the parent compound and all generated degradant peaks.
Protocol: Example Stability-Indicating HPLC-UV Method
This is a starting point for method development, based on the properties of a polar, basic compound. Optimization is expected.
Instrument: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
Column: Reversed-Phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). A robust, pH-stable column is required.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (TFA acts as an ion-pairing agent to improve peak shape for amines).
Mobile Phase B: Acetonitrile or Methanol.
Gradient Program:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm (where compounds without strong chromophores typically absorb). A PDA detector is highly recommended to assess peak purity.
Injection Volume: 10 µL.
Safety and Handling
Professional laboratory practice dictates that all chemicals are handled with care. The available data for this compound and its analogs indicate specific hazards that require attention.[1][12]
Hazard Type
GHS Classification
Precautionary Measures
Source
Acute Toxicity
Harmful if swallowed
Do not ingest. Wash hands thoroughly after handling.
Always use this compound within a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
Avoid creating dust when handling the solid material.
Keep containers tightly closed and store in a cool, dry, and well-ventilated area, preferably in a desiccator to protect from moisture.[13]
Conclusion
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a foundational molecule whose behavior is governed by its two basic centers and its salt form. This guide has detailed the critical physicochemical properties—solubility, pKa, and thermal stability—that must be understood for its effective use in a research and development setting. The provided protocols offer robust, validated methods for characterizing this compound, enabling scientists to generate reliable data for formulation, analytical method development, and ADME profiling. A thorough understanding and application of these principles are essential for advancing compounds from the laboratory bench to potential therapeutic applications.
References
PubChem. (n.d.). Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
SynZeal. (n.d.). (S)-(+)-3-Aminopiperidine Dihydrochloride. Retrieved January 24, 2026, from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 24, 2026, from [Link]
Ashara, K. (n.d.). Determination of pKa of Active Pharmaceutical Ingredient by Spectrometry. ResearchGate. Retrieved January 24, 2026, from [Link]
Saoudi, M., et al. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA. Retrieved January 24, 2026, from [Link]
Gopalakrishnan, S., & Devi, A. (2014). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences, 76(4), 336–341.
Li, Y., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances, 11(54), 34267-34275.
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved January 24, 2026, from [Link]
Patel, K., & Dedania, Z. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.
Sbudnik, J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 24, 2026, from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 24, 2026, from [Link]
Kaushik, A., et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 16(10), 9959-9971.
Al-Ghamdi, M. S. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237.
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 24, 2026, from [Link]
Charter Coating. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved January 24, 2026, from [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved January 24, 2026, from [Link]
Shetty, P. (2023). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride solubility in DMSO and water
An In-depth Technical Guide Solubility Profile of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride in Dimethyl Sulfoxide (DMSO) and Water Prepared by: Senior Application Scientist Abstract This technical guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Solubility Profile of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride in Dimethyl Sulfoxide (DMSO) and Water
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, a key building block in contemporary medicinal chemistry. Solubility is a critical physicochemical parameter that profoundly influences a compound's utility in both biological screening and process chemistry.[1] This document outlines the theoretical principles governing its solubility in two cornerstone solvents—the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the universal biological solvent, water. We present detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing the solubility of polar, ionizable compounds.
Introduction
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine derivative. Such scaffolds are prevalent in a wide range of biologically active molecules, making their physicochemical characterization essential for efficient drug discovery and development. Oral bioavailability, a key determinant of a drug's success, is often governed by its aqueous solubility and dissolution rate.[1] Furthermore, in high-throughput screening (HTS) campaigns, compounds are typically stored and dispensed from concentrated stock solutions in DMSO.[2] An accurate understanding of a compound's solubility limit in these solvents is therefore not a trivial pursuit but a foundational requirement for generating reliable biological data and designing effective formulation strategies.
This guide moves beyond simple data reporting to provide a framework for understanding the molecular drivers of solubility for this specific chemotype. We will dissect the influence of the compound's structural features—the basic amine centers and the dihydrochloride salt form—on its behavior in both aqueous and organic media.
Physicochemical Properties of the Analyte
A thorough understanding of a molecule's physical and chemical properties is paramount to predicting and interpreting its solubility.
Table 1: Physicochemical Identifiers for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Note: Data is presented for the (R)-enantiomer, a common commercially available form.
Structural Analysis for Solubility Prediction:
Piperidine and Primary Amine Nitrogens: The molecule contains two basic nitrogen atoms. In their free base form, these amines can accept protons.
Dihydrochloride Salt Form: The "dihydrochloride" designation is critical; it signifies that both nitrogen atoms are protonated, forming a dicationic species with two chloride counter-ions. This salt form is intentionally designed to dramatically increase the compound's polarity and, consequently, its aqueous solubility compared to the neutral free base.[4]
Fluoroethyl Group: The 2-fluoroethyl substituent on the piperidine nitrogen adds a degree of lipophilicity and may influence crystal packing, but the dominant factor for aqueous solubility remains the ionic character of the dihydrochloride salt.
Theoretical Solubility Considerations
Aqueous Solubility: A pH-Dependent Equilibrium
The solubility of an ionizable compound like an amine salt in water is not a fixed value but is intrinsically linked to the pH of the medium.[5] The dissolution process involves an equilibrium between the solid salt and its dissolved ions. For 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (abbreviated as [BH₂]²⁺ 2Cl⁻), the primary equilibrium in water is:
[BH₂]²⁺ 2Cl⁻ (solid) ⇌ [BH₂]²⁺ (aq) + 2Cl⁻ (aq)
The dissolved dicationic species, [BH₂]²⁺, is subject to acid-base equilibria. As the pH of the solution increases, the protonated amines will be deprotonated, shifting the equilibrium towards the less soluble, uncharged free base form (B). This process leads to precipitation.
Key Causality:
Low pH (Acidic): In an acidic environment (e.g., pH 1-5), the compound will remain fully protonated as the dication. This highly polar, charged species interacts favorably with water molecules, leading to maximal solubility.[6]
High pH (Basic): In a basic environment, Le Chatelier's principle dictates that the excess hydroxide ions will drive the deprotonation of the amine groups.[5] The resulting neutral free base is significantly less polar and will have much lower aqueous solubility, causing it to precipitate once its solubility limit is exceeded.
Therefore, when reporting aqueous solubility for this compound, specifying the final equilibrium pH of the saturated solution is essential for the data to be meaningful.
DMSO Solubility: The "Universal" Organic Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a vast range of substances, including both polar and nonpolar compounds, as well as many inorganic salts.[2][7]
Key Causality:
High Polarity: DMSO's S=O bond provides a strong dipole moment, allowing it to effectively solvate the cationic [BH₂]²⁺ species and the chloride anions.
Aprotic Nature: Unlike water, DMSO does not act as a proton donor, which prevents it from significantly altering the protonation state of the dissolved compound.
Broad Miscibility: It is miscible with water and a wide array of organic solvents, making it an ideal vehicle for creating high-concentration stock solutions for biological assays.[2]
It is anticipated that 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride will exhibit high solubility in DMSO. The primary practical limitation is often not the solubility limit itself, but the potential for the compound to precipitate upon dilution of the DMSO stock into an aqueous buffer (the basis of kinetic solubility measurement).[8]
Differentiating Thermodynamic and Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements that answer different experimental questions.[9][10]
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[11][12] It is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[13] This value is critical for formulation and biopharmaceutical classification.
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution. In drug discovery, it is often measured by adding a concentrated DMSO stock solution to an aqueous buffer.[8] The resulting value is typically higher than the thermodynamic solubility because the system does not have time to reach equilibrium.[10] This high-throughput assessment is valuable for early-stage discovery to flag compounds that may precipitate during biological assays.
This guide will focus on the protocols for determining the more definitive thermodynamic solubility .
Experimental Determination of Thermodynamic Solubility
The following protocols describe the gold-standard shake-flask method for determining equilibrium solubility.[13] The self-validating nature of this protocol lies in the confirmation of a solid phase in equilibrium with the saturated supernatant.
This protocol is applicable to both water/PBS and DMSO.
Preparation of Solvent: Dispense a precise volume (e.g., 1.00 mL) of the chosen solvent (Water, PBS, or DMSO) into a series of appropriately labeled glass vials.
Addition of Excess Analyte: Weigh and add an excess amount of solid 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride to each vial. "Excess" means adding enough compound so that undissolved solid remains clearly visible after the equilibration period. A starting point could be 20-50 mg per mL.
Causality: The presence of undissolved solid at the end of the experiment is the primary validation that the solution has reached saturation and is in equilibrium with the solid phase.[13]
Equilibration: Securely cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.
Causality: 24 hours is a standard duration to ensure that the dissolution process has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.
Phase Separation: After equilibration, allow the vials to stand undisturbed for ~30 minutes to let the solid settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
Causality: Centrifugation is a critical step to pellet the undissolved solid. Incomplete separation will lead to artificially high and erroneous solubility measurements. Filtration through a syringe filter can be used as an alternative or additional step, but care must be taken to ensure the filter does not absorb the analyte.[14]
Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant from the centrifuged vial. Dilute this aliquot with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.
pH Measurement (Aqueous Samples Only): For the aqueous samples, measure the pH of the remaining saturated supernatant to report the equilibrium pH.
Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method as described in section 4.3.
Spectral Analysis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride: A Technical Guide
Introduction 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds.[1] The introduction of a fluoroethyl group at the 1-position and an amine group at the 3-position creates a molecule with potential for diverse biological interactions. As with any novel compound, thorough structural characterization is paramount to confirm its identity and purity. This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. In the absence of publicly available experimental spectra, this guide utilizes well-established prediction methodologies to offer a detailed spectral profile, serving as a valuable reference for researchers working with this and related compounds.
Methodology
In Silico Spectral Prediction
The spectral data presented in this guide were generated using computational chemistry software. The predictions for ¹H and ¹³C NMR chemical shifts were performed using a graph neural network (GNN) model that leverages a 3D representation of the molecule to achieve high accuracy.[2] Mass spectrometry fragmentation patterns were predicted based on established rules of ionization and fragmentation for organic molecules of similar structure. It is important to note that while these prediction methods are highly reliable, the presented data are theoretical and should be confirmed with experimental analysis.
Results and Discussion
Molecular Structure and Numbering
For clarity in the spectral analysis, the atoms of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride are numbered as shown in the diagram below.
Figure 1: Molecular structure and atom numbering of 1-(2-Fluoroethyl)piperidin-3-amine.
Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum of 1-(2-Fluoroethyl)piperidin-3-amine would likely show a molecular ion peak ([M]⁺) corresponding to the free base at m/z 146.12. However, due to the presence of the basic nitrogen atoms, this peak may be of low intensity. The most prominent peaks in the mass spectrum are expected to arise from characteristic fragmentation pathways.
m/z (Predicted)
Proposed Fragment
Interpretation
146
[C₇H₁₅FN₂]⁺
Molecular ion of the free base
113
[M - CH₂F]⁺
Loss of a fluoromethyl radical
101
[M - C₂H₄F]⁺
Loss of the fluoroethyl side chain
84
[C₅H₁₀N]⁺
Piperidine ring fragment after loss of the amine and fluoroethyl groups
71
[C₄H₉N]⁺
Further fragmentation of the piperidine ring
Fragmentation Pathway:
Figure 2: Predicted mass spectral fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride in a suitable solvent such as D₂O would provide detailed information about the molecular structure. The dihydrochloride form will result in protonation of both nitrogen atoms, which will significantly affect the chemical shifts of adjacent protons and carbons.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to diastereotopicity and spin-spin coupling. The fluoroethyl group will exhibit characteristic splitting patterns due to coupling with both vicinal protons and the fluorine atom.
Proton (Position)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
H-2
3.2 - 3.4
m
-
H-3
3.5 - 3.7
m
-
H-4
1.8 - 2.0
m
-
H-5
1.9 - 2.1
m
-
H-6
3.0 - 3.2
m
-
H-7
3.6 - 3.8
t
J(H-H) = 5.0
H-8
4.7 - 4.9
dt
J(H-F) = 47.0, J(H-H) = 5.0
NH₃⁺
7.5 - 8.0
br s
-
NH⁺
9.0 - 9.5
br s
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Carbon (Position)
Predicted Chemical Shift (ppm)
C-2
55 - 57
C-3
50 - 52
C-4
25 - 27
C-5
28 - 30
C-6
53 - 55
C-7
58 - 60
C-8
80 - 82 (d, ¹J(C-F) ≈ 170 Hz)
Interpretation of NMR Data:
The downfield chemical shifts of the protons and carbons attached to or near the nitrogen atoms (C-2, C-6, C-3, C-7) are due to the electron-withdrawing effect of the protonated nitrogens.
The signal for the protons on C-8 is expected to be a doublet of triplets due to coupling with the fluorine atom and the vicinal protons on C-7.
The carbon C-8 will appear as a doublet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling to fluorine.
The broad singlets for the NH protons are characteristic of exchanging acidic protons.
Experimental Protocol: NMR Sample Preparation
For experimental verification of the predicted data, the following protocol for NMR sample preparation is recommended:
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved.
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O or TMS for organic solvents) can be added.
Data Acquisition: Acquire ¹H, ¹³C, and, if desired, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.[3]
Figure 3: Workflow for NMR sample preparation.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR and MS spectral data for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. The detailed analysis of the expected chemical shifts, multiplicities, and fragmentation patterns serves as a foundational resource for researchers engaged in the synthesis and characterization of this compound. While the data presented are theoretical, they are based on robust computational methods and provide a strong indication of the expected experimental results. It is recommended that this predicted data be used as a guide for the interpretation of experimentally acquired spectra.
References
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1535-1546. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1083. [Link]
Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. ACS Measurement Science Au, 5(4), 378-387. [Link]
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2138-2146. [Link]
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(21), 9140-9146. [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 133. [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(3), 6-13. [Link]
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ResearchGate. [Link]
Piperidine Synthesis. Defense Technical Information Center. [Link]
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions, 53(16), 7241-7254. [Link]
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(21), 6235-6247. [Link]
2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[4][5]imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. [Link]
EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. Journal of Computational Chemistry, 45(18), 1163-1171. [Link]
The Multifaceted Biological Activities of Fluoroethyl Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold and the Strategic Imperative of Fluorination in Modern Drug Discovery The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Scaffold and the Strategic Imperative of Fluorination in Modern Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids underscores its significance in the design of therapeutic agents.[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in hydrogen bonding and serve as a basic center, allows for intricate and high-affinity interactions with a multitude of biological targets. This inherent versatility has cemented its role as a cornerstone in the development of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1]
The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of a fluoroethyl group onto the piperidine nitrogen, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond enhances resistance to metabolic degradation, thereby increasing the drug's half-life. Furthermore, the high electronegativity of fluorine can modulate the basicity of the piperidine nitrogen, influencing its interaction with target proteins and potentially improving membrane permeability. This guide provides an in-depth exploration of the diverse biological activities of fluoroethyl piperidine derivatives, offering insights into their therapeutic potential and the experimental methodologies employed in their evaluation.
I. Central Nervous System Applications: Targeting Sigma Receptors and Beyond
Fluoroethyl piperidine derivatives have shown remarkable promise in the realm of neuroscience, particularly as high-affinity ligands for sigma receptors. These receptors, which are broadly distributed throughout the CNS, are implicated in a range of neurological and psychiatric disorders.[2]
A. Sigma-1 Receptor Ligands for Neuroimaging and Therapy
A notable example is [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), a potent and selective sigma-1 receptor agonist developed for positron emission tomography (PET) imaging.[2] The fluoroethyl group in [¹⁸F]SFE is crucial for its application in PET, as the radioactive ¹⁸F isotope allows for non-invasive visualization and quantification of sigma-1 receptor distribution and density in the brain. Such imaging agents are invaluable for understanding the role of these receptors in disease and for the development of targeted therapeutics.
Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)
Membrane Preparation: Guinea pig brain membranes (or other tissue/cell line expressing sigma-1 receptors)
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
Non-specific Binding Control: Haloperidol (10 µM)
Test Compound: Fluoroethyl piperidine derivative of interest
Scintillation Cocktail
Glass Fiber Filters
Filtration Apparatus
Scintillation Counter
Procedure:
Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. Potential in Neurodegenerative Disorders
The modulation of sigma receptors by fluoroethyl piperidine derivatives also holds therapeutic potential for neurodegenerative conditions like Alzheimer's disease.[3] Research has explored the development of these compounds as multi-target-directed ligands, aiming to simultaneously address different pathological aspects of the disease, such as cholinergic dysfunction and amyloid-beta aggregation.[4][5]
In Vivo Evaluation: Transgenic Mouse Models of Alzheimer's Disease
Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PSEN1), are widely used to evaluate the efficacy of potential therapeutics.[6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for in vivo evaluation in Alzheimer's mouse models.
II. Anticancer Activity: Mechanisms and Evaluation
The piperidine scaffold is a key component in a number of anticancer agents.[11] Fluoroethyl piperidine derivatives are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
A. Cytotoxic Effects and Mechanistic Insights
Studies have shown that certain piperidine derivatives can exert potent cytotoxic effects against various cancer cell lines, including breast, cervical, and prostate cancer.[3][6] The mechanisms of action are diverse and can involve the disruption of key signaling pathways, inhibition of tubulin polymerization, and induction of programmed cell death. For instance, some derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
Cancer Cell Line of Interest
Complete Cell Culture Medium
Test Compound: Fluoroethyl piperidine derivative
MTT Reagent: (5 mg/mL in PBS)
Solubilization Solution: (e.g., DMSO or a detergent-based solution)
96-well Plates
Microplate Reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
Compound Treatment: Treat the cells with various concentrations of the fluoroethyl piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[13]
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13][14]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value of the compound.
III. Antiviral and Antibacterial Applications
The versatility of the fluoroethyl piperidine scaffold extends to the realm of infectious diseases, with derivatives showing promise as both antiviral and antibacterial agents.
A. Inhibition of Viral Replication
Research has identified piperidine-based compounds as potent inhibitors of various viruses, including influenza and HIV.[15][16] The introduction of a fluoroethyl group can enhance the antiviral potency and pharmacokinetic profile of these molecules. For example, some derivatives interfere with the early to middle stages of the influenza virus replication cycle.[15]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[17][18][19][20]
Overlay Medium: (containing agarose or methylcellulose)
Staining Solution: (e.g., crystal violet)
Procedure:
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours to allow for viral attachment and entry.[19]
Compound Treatment: Remove the virus inoculum and overlay the cells with an overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.[19]
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
Plaque Visualization: Fix and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (50% effective concentration) of the compound.
B. Antibacterial Activity: Fluoroquinolone Hybrids
Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[21][22] The incorporation of a piperidine ring at the C-7 position of the fluoroquinolone scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[23] The addition of a fluoroethyl group to this piperidine moiety can further modulate the compound's properties, potentially leading to improved efficacy and a better safety profile.[21][23][24][25][26]
A Technical Guide to Therapeutic Targets for Piperidine Amine Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensional diversity, and tunable physicochemical properties that make it an ideal building block for engaging a wide range of biological targets.[2][3] Its presence enhances druggability by improving metabolic stability and facilitating transport across biological membranes, often while reducing toxicity.[1] This technical guide provides an in-depth exploration of the major therapeutic target classes for piperidine-containing compounds, including G-Protein Coupled Receptors (GPCRs), enzymes, and ion channels. It further details the critical experimental methodologies required to identify, validate, and characterize the interaction of these compounds with their targets, offering a practical framework for researchers in the field of drug discovery.
The Piperidine Scaffold: A Privileged Element in Drug Design
The piperidine moiety, a saturated six-membered ring with one nitrogen atom, is a recurring motif in pharmaceuticals and natural alkaloids.[4][5] Its utility stems from several key features:
Structural Versatility: The piperidine ring can adopt various conformations (e.g., chair, boat), allowing it to fit optimally into diverse protein binding pockets.[1] This conformational flexibility is crucial for achieving high-affinity interactions.
Physicochemical Modulation: The basic nitrogen atom can be a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This allows for precise tuning of a molecule's solubility, lipophilicity, and pharmacokinetic (ADME) properties.[1]
Synthetic Tractability: A wealth of established synthetic methodologies allows for the efficient and stereoselective synthesis of substituted piperidines, enabling the exploration of a vast chemical space.[4]
These attributes have led to the incorporation of piperidine scaffolds into drugs targeting a broad spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][6]
Major Classes of Therapeutic Targets
Piperidine compounds have demonstrated efficacy against a wide variety of protein families. The structural diversity of the piperidine scaffold allows it to be tailored to interact with distinct binding sites across these target classes.
Caption: Major classes of protein targets for piperidine-based therapeutics.
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane proteins and are targeted by approximately 35-40% of all approved drugs.[7][8] Piperidine-containing molecules are frequently used as antagonists and agonists for this receptor class.
Case Study: CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a GPCR used by the HIV virus to enter host cells. Maraviroc , a piperidine-containing drug, is an allosteric antagonist of CCR5, preventing the viral entry process.
Case Study: Opioid Receptors: The potent synthetic opioid Fentanyl and its analogs feature a central piperidine ring. They act as agonists at the μ-opioid receptor, producing strong analgesic effects.
Case Study: Muscarinic Receptors: The M3 muscarinic acetylcholine receptor (M3R) can stimulate cell proliferation in certain cancers. Piperidine-based compounds have been developed as M3R ligands to inhibit this activity.[9]
Enzymes
The defined active sites of enzymes make them highly druggable targets. Piperidine scaffolds can be decorated with functional groups that form specific interactions with catalytic residues or allosteric sites.
Case Study: Cholinesterase Inhibitors: In Alzheimer's disease therapy, maintaining levels of the neurotransmitter acetylcholine is a key strategy. Donepezil , a leading acetylcholinesterase (AChE) inhibitor, contains a piperidine moiety.[9] Piperidine-based compounds have been designed to inhibit both AChE and butyrylcholinesterase (BuChE).[9]
Case Study: Monoamine Oxidase (MAO) Inhibitors: MAOs are enzymes involved in the metabolism of neurotransmitters. Piperine, a natural product containing a piperidine ring, is a known MAO inhibitor, and its scaffold is used to develop novel inhibitors for neurodegenerative diseases.[10]
Other Enzyme Targets: Piperidine amides have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[11] Additionally, piperidine carbamates can inhibit endocannabinoid hydrolases like MAGL and FAAH.[12]
Ion Channels
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, making them critical for neuronal excitability and other physiological processes.[13]
Case Study: Sodium (Na+) and Calcium (Ca2+) Channels: The natural alkaloid piperine has been shown to exert anticonvulsant effects, in part by inhibiting voltage-gated Na+ channels.[14] Piperidine-containing compounds are also explored as local anesthetics by blocking these channels.[15]
Anti-Target Consideration: hERG Potassium Channel: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug discovery. Blockade of this channel by non-selective compounds can lead to life-threatening cardiac arrhythmias. The introduction of chiral piperidine scaffolds has been shown in some cases to be a strategy to reduce hERG toxicity.[16]
Table 1: Examples of Piperidine-Containing Drugs and Their Targets
Core Methodologies for Target Identification and Validation
A rigorous, multi-step process is required to confirm that a piperidine compound exerts its therapeutic effect through a specific molecular target. This process involves confirming physical binding, measuring functional modulation, and validating the mechanism in a cellular context.
Caption: A generalized workflow for the validation of a therapeutic target.
Step-by-Step Protocol: Target Engagement using Cellular Thermal Shift Assay (CETSA)
Causality: Before assessing function, it is paramount to prove that the compound physically binds to the intended target protein within the complex environment of a live cell. CETSA is a powerful technique that operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Methodology:
Cell Culture and Treatment:
Culture target cells to ~80% confluency.
Treat cells with the piperidine test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
Heating Step:
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
Aliquot the cell suspension into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
Protein Extraction:
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
Protein Quantification and Analysis:
Carefully collect the supernatant.
Analyze the amount of soluble target protein remaining at each temperature using Western Blot or another specific protein detection method (e.g., ELISA, mass spectrometry).
Data Interpretation (Self-Validation):
Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples.
A successful result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control. This "thermal shift" indicates that the compound has bound to and stabilized the target protein. The magnitude of the shift often correlates with binding affinity.
Step-by-Step Protocol: In Vitro Functional Assay - GPCR Radioligand Binding
Causality: Once target engagement is confirmed, the next step is to quantify the compound's affinity for the receptor and determine its mode of action (e.g., competitive antagonist). Radioligand binding assays are a gold standard for this purpose.
Methodology:
Membrane Preparation:
Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells transfected with the CCR5 gene). This is typically done through cell lysis and ultracentrifugation to isolate the membrane fraction.
Competition Binding Assay Setup:
In a 96-well plate, combine the prepared membranes, a constant concentration of a radiolabeled ligand known to bind the target (e.g., ³H-CCL4 for CCR5), and increasing concentrations of the unlabeled piperidine test compound.
Controls (Trustworthiness):
Total Binding: Membranes + radioligand only.
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled ligand to saturate the receptors.
Incubation and Separation:
Incubate the plate for a defined period (e.g., 90 minutes at room temperature) to allow binding to reach equilibrium.
Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
Detection and Analysis:
Allow the filters to dry, then add scintillation cocktail.
Measure the radioactivity on each filter using a scintillation counter.
Data Interpretation:
Calculate Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant), which reflects the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation.
Future Directions and Emerging Targets
The versatility of the piperidine scaffold ensures its continued relevance in drug discovery.[4] Future research is likely to focus on:
Covalent Inhibitors: Designing piperidine compounds that can form a permanent covalent bond with their target, offering prolonged duration of action.
Protein-Protein Interaction (PPI) Modulators: Using the 3D structure of the piperidine ring to disrupt or stabilize the large, complex interfaces between interacting proteins.
Targeting RNA: Developing piperidine-based small molecules that can selectively bind to and modulate the function of pathogenic RNA structures.
Multi-Target Agents: For complex diseases like Alzheimer's, piperidine derivatives are being designed to interact with multiple targets simultaneously, such as cholinesterases and beta-secretase.[9]
Conclusion
The piperidine amine scaffold is a demonstrably powerful and privileged structure in medicinal chemistry. Its ability to be synthetically tailored to engage with a remarkable diversity of therapeutic targets—from cell-surface GPCRs and ion channels to intracellular enzymes—has cemented its role in modern pharmaceuticals. For researchers, a deep understanding of these target classes, coupled with the rigorous application of target validation methodologies like CETSA and radioligand binding, is essential. This systematic approach ensures that the mechanism of action is well-defined, increasing the probability of translating a promising piperidine-based compound into a clinically successful therapeutic.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
Berhe, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
Sahu, U., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
Wikipedia contributors. (2023). Piperidine. Wikipedia. [Link]
Baviskar, P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]
Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. [Link]
Noev, A., et al. (2025). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. International Journal of Molecular Sciences. [Link]
Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251–258. [Link]
Pusch, M., & Bellono, N. W. (2025). Ion Channels as Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. International Journal of Molecular Sciences. [Link]
Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric methyl-substituted ethyl pipecolinates. Organic & Biomolecular Chemistry. [Link]
Niphakis, M. J., et al. (2013). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry. [Link]
AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. [Link]
Tice, C. M., et al. (2009). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
de la Torre, P., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]
Uchański, T., et al. (2021). Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. Frontiers in Molecular Biosciences. [Link]
CHI. (n.d.). Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. [Link]
Beyond the Label: A Senior Application Scientist's Review of the 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride Safety Data Sheet
An In-Depth Technical Guide for Drug Development Professionals Introduction: The Imperative of a Proactive Safety Culture in Research In the fast-paced environment of pharmaceutical research and development, novel chemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Imperative of a Proactive Safety Culture in Research
In the fast-paced environment of pharmaceutical research and development, novel chemical entities like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride are the building blocks of future therapeutics. While the Safety Data Sheet (SDS) is the universally recognized document for hazard communication, for a research chemical, it often represents the minimum available information, not the complete toxicological picture. A culture of safety that is both robust and scientifically rigorous requires us to look beyond the surface-level data.
This guide is designed for the experienced researcher and drug development professional. It moves past a simple recitation of SDS sections to provide a deeper, interpretive analysis. We will deconstruct the known hazards of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, employ structure-activity relationships (SAR) to infer potential unlisted risks, and establish a framework for handling that is grounded in the core principles of chemical safety and toxicological foresight. This is not just about compliance; it is about protecting ourselves, our colleagues, and the integrity of our research.
PART 1: Analysis of Provided Hazard Information
The starting point for our assessment is the supplier's Safety Data Sheet. For 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS No. 2306254-76-0), the documented GHS classifications provide a clear baseline for required precautions.[1]
Table 1: GHS Hazard Summary for (R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride [1]
Hazard Class
Hazard Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure
Category 3
H335: May cause respiratory irritation.
Expertise & Experience Insight: These classifications identify the compound as a standard irritant and a substance with moderate acute oral toxicity. The precautionary statements mandate avoiding dust inhalation and using standard personal protective equipment (gloves and eye protection).[1] While accurate, this information for a novel compound is often incomplete. A senior scientist must ask: what does the chemical structure tell us about potential, un-documented hazards?
PART 2: A Deeper Dive - Structure-Activity Relationships and Inferred Risks
A comprehensive safety assessment involves "reading" the molecule itself to anticipate its biological behavior. We will analyze its core components: the piperidine scaffold and the N-fluoroethyl substituent.
The Piperidine Core: A History of High Acuity Hazards
The parent piperidine ring is a well-characterized heterocycle. Its own safety profile is severe and must be considered. SDS documentation for piperidine and its close analogs consistently lists hazards that are significantly more acute than those listed for our target compound.
Corrosivity: Piperidine itself and its analog, 1-(2-chloroethyl)piperidine, are classified as causing severe skin burns and eye damage.[2][3][4][5]
Acute Toxicity: Piperidine is classified as "Fatal if inhaled" and "Toxic in contact with skin".[2][3] The chloro-analog is "Fatal if swallowed".[4]
Sensitization: Other amino-piperidine derivatives are known to be potential skin sensitizers.[5]
Causality Insight: The basic nitrogen atom of the piperidine ring is responsible for its corrosive nature. While the dihydrochloride salt form of our target compound neutralizes this basicity, any handling procedure that could deprotonate the molecule (e.g., exposure to basic conditions) could liberate the more hazardous free amine. Therefore, we must operate with the assumption that the potential for severe corrosive and toxic effects is latent in the molecule.
The Fluoroethyl Moiety: A Metabolic Red Flag
The most critical insight comes from analyzing the 1-(2-fluoroethyl) substituent. The carbon-fluorine bond is strong, but N-dealkylation is a common metabolic pathway for many amine-containing drugs. The metabolism of fluoroamines is a known toxicological concern because it can generate highly toxic metabolites.[6]
Metabolic Activation to Fluoroacetic Acid: Fluoroamines are known metabolic precursors to fluoroacetic acid.[6]
Toxicity of Fluoroacetic Acid: Fluoroacetic acid is a potent metabolic poison with a median lethal dose (LD50) in humans estimated at 10 mg/kg.[6] It operates by disrupting the Krebs cycle, leading to cellular energy deprivation.[6][7]
Trustworthiness Insight: This potential for metabolic activation to a highly toxic compound is a severe hazard that is not captured in the supplier's SDS. A self-validating safety protocol must account for this possibility. The risk is no longer just moderate irritation, but potential systemic toxicity upon absorption. This elevates the required level of containment and personal protection far beyond the default recommendations.
PART 3: A Synthesized Framework for Risk Management
Given the synthesis of the provided SDS and the inferred hazards from SAR, a multi-layered risk management strategy is required. This strategy is built on the established "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes strategies for managing chemical exposure.
Methodology 1: Engineering and Administrative Controls
Primary Containment: All handling of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable to mitigate the risk of inhaling irritating dust[1] and the potential for severe toxicity suggested by analogs.[2]
Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination.
Standard Operating Procedures (SOPs): A detailed SOP must be written and approved before work begins. This SOP should explicitly state the known and inferred hazards, required controls, and emergency procedures. All personnel must be trained on this SOP.
Waste Disposal: All waste streams (solid and liquid) must be treated as acutely toxic hazardous waste.
Methodology 2: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to protect against the highest potential risk, which includes severe corrosivity and toxicity.
Table 2: Recommended Personal Protective Equipment (PPE)
Equipment
Specification
Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness), double-gloved.
Protects against skin irritation[1] and potential dermal toxicity inferred from piperidine analogs.[2][3] Double-gloving provides additional protection during manipulations and allows for safe removal of the outer, contaminated glove.
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standard.
Protects against serious eye irritation[1] and the potential for severe eye damage as seen with analogs.[4][5] Standard safety glasses are insufficient.
Body Protection
Flame-resistant laboratory coat with buttoned cuffs.
Prevents contamination of personal clothing and protects against splashes.
Respiratory Protection
Not required if all work is conducted in a certified fume hood. For spill cleanup or failure of engineering controls, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.
The fume hood is the primary respiratory control. A respirator is for non-routine and emergency situations only.
PART 4: Emergency Response and First Aid
Preparedness is key. In the event of an exposure, immediate and correct action is critical.
Caption: A workflow for responding to an accidental chemical exposure event.
First Aid Protocols
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with a directed stream of water from an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion:DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS to the medical personnel.[8]
Conclusion
The safety assessment of a research chemical like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a dynamic process that requires scientific expertise and critical thinking. The provided SDS serves as the essential starting point, but a truly safe laboratory environment is built upon a deeper understanding of chemical structure, potential metabolic pathways, and the hazards of analogous compounds. By assuming a higher level of risk based on the potential for metabolic generation of fluoroacetate and the known hazards of the piperidine core, we can implement engineering controls, PPE protocols, and emergency plans that provide a robust margin of safety. This proactive, science-driven approach is the hallmark of a trustworthy and effective safety culture in drug development.
References
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [URL: provided in search results]
SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. (2025). [URL: provided in search results]
(R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride. Advanced ChemBlocks Inc. [URL: provided in search results]
SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific. (2025). [URL: provided in search results]
Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [URL: provided in search results]
Material Safety Data Sheet - 1-(2-Aminoethyl)piperidine. Santa Cruz Biotechnology. [URL: provided in search results]
Piperidine - SAFETY DATA SHEET. Penta Chemicals. (2024). [URL: provided in search results]
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds.Chemical Research in Toxicology, 34(4), 678–680. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.0c00439]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Molecules. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9003233/]
Managing risks of hazardous chemicals in the workplace - Code of practice. Safe Work Australia. (2016). [URL: provided in search results, specific URL would be to the Safe Work Australia website]
A Technical Guide to 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride: Commercial Availability, Purity Assessment, and Quality Control
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a substituted piperidine derivative, is a key building block in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a substituted piperidine derivative, is a key building block in medicinal chemistry and drug discovery. The piperidine motif is a prevalent scaffold in a multitude of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The introduction of a fluoroethyl group can significantly modulate properties such as basicity, lipophilicity, and metabolic stability, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the commercial landscape for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, delves into the critical aspects of purity assessment, and outlines a robust quality control workflow for this important research chemical.
Commercial Landscape: Sourcing and Typical Purity
Several chemical suppliers offer 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride and its enantiomeric forms. The available purity levels typically range from 95% to over 98%, which is suitable for most research and development applications. When selecting a supplier, it is crucial to consider not only the quoted purity but also the availability of detailed analytical data and the supplier's quality management systems.
Below is a comparative table of some commercial suppliers for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride and its related isomers. Note that availability and specifications are subject to change and should be confirmed directly with the suppliers.
The Critical Role of Purity: Potential Impurities and Their Impact
The purity of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is paramount, as impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and challenges in purification. The synthesis of substituted piperidines can sometimes result in the formation of related impurities.[1]
Potential Process-Related Impurities:
Starting Material Residues: Incomplete reaction of the precursor materials.
By-products from Side Reactions: For instance, defluorinated analogues can be a potential impurity in reactions involving fluorinated reagents.[1]
Isomeric Impurities: Contamination with other positional isomers or stereoisomers (in the case of chiral synthesis).
Residual Solvents: Solvents used in the synthesis and purification steps.
Impact of Impurities:
Even small amounts of impurities can have a significant impact on research outcomes. For example, a reactive impurity could interfere with a catalytic reaction, while a structurally similar impurity might lead to the formation of an unintended final compound, complicating structural elucidation and biological evaluation.
Quality Control Workflow: A Framework for Ensuring Purity
A robust quality control (QC) workflow is essential to verify the identity, purity, and quality of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. This workflow should encompass a combination of chromatographic and spectroscopic techniques.
Caption: Quality Control Workflow for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates.[2][3] For a polar, non-chromophoric compound like 1-(2-Fluoroethyl)piperidin-3-amine, a pre-column derivatization step is often necessary to introduce a UV-active moiety, thereby enhancing detection sensitivity.[4][5]
The following protocol is a representative method for the purity analysis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride via pre-column derivatization followed by reverse-phase HPLC.
Objective: To determine the purity of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride by HPLC with UV detection after derivatization with benzoyl chloride.
Sample Preparation: Accurately weigh approximately 10 mg of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride into a clean, dry vial.
Dissolution: Add 1 mL of dichloromethane and 50 µL of triethylamine to the vial. Vortex to dissolve the sample. The triethylamine acts as a base to neutralize the dihydrochloride salt and facilitate the reaction.
Derivatization: Cool the solution in an ice bath. Slowly add 1.2 equivalents of benzoyl chloride dropwise while stirring.
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding 1 mL of a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the derivatized product (N-benzoyl-1-(2-fluoroethyl)piperidin-3-yl)benzamide.
Sample for HPLC: Accurately weigh a portion of the dried derivative and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
Part 2: HPLC Analysis
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: Water; B: Acetonitrile. Gradient elution may be required.
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 230 nm or 254 nm
Analysis and Interpretation:
The purity of the sample is calculated based on the area percent of the main peak corresponding to the derivatized product in the chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials, by-products of the derivatization, or impurities present in the original sample. For accurate quantification, a reference standard of the derivatized compound would be required.
Enantiomeric Purity Assessment
For chiral applications, determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral HPLC. A similar pre-column derivatization strategy can be employed to improve chromatographic performance and detection. The derivatized sample would then be analyzed on a chiral stationary phase.[4]
Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.
Conclusion
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a readily available building block crucial for the advancement of drug discovery programs. A thorough understanding of the commercial supplier landscape, coupled with a rigorous in-house quality control protocol, is essential for ensuring the reliability and reproducibility of research outcomes. The implementation of robust analytical methods, such as the HPLC protocol detailed herein, provides researchers with the necessary tools to verify the purity of this key intermediate, thereby upholding the integrity of their scientific endeavors.
References
Kharitonov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6892. Available at: [Link]
Cenmed. (n.d.). (3S)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride (C007B-489390). Retrieved from [Link]
PubChem. (n.d.). Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800169. Available at: [Link]
Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
ResearchGate. (n.d.). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]
Pharmaceutical Technology. (2023). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
CSIR-NIScPR Online Periodicals Repository. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]
ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Retrieved from [Link]
ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
SynZeal. (n.d.). (S)-(+)-3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride from N-Boc-3-piperidone
Application Note: A-1358 Topic: High-Fidelity Abstract This application note provides a detailed, field-tested protocol for the multi-step synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a valuable build...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: A-1358
Topic: High-Fidelity
Abstract
This application note provides a detailed, field-tested protocol for the multi-step synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a valuable building block in pharmaceutical research. The described synthetic route begins with the readily available starting material, N-Boc-3-piperidone, and proceeds through a logical sequence of deprotection, N-alkylation, and reductive amination. Each step has been optimized to ensure high yield and purity of the intermediates and the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and comprehensive analytical characterization.
Introduction and Synthetic Strategy
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Specifically, 3-aminopiperidine derivatives are key structural motifs in various biologically active compounds. The introduction of a fluoroethyl group at the piperidine nitrogen can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability. This document outlines a robust and reproducible three-step synthesis to access 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Our synthetic strategy was designed to circumvent potential selectivity issues and utilize well-established, high-yielding chemical transformations. The chosen pathway is as follows:
Boc Deprotection: The synthesis commences with the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-piperidone ( 1 ) to yield piperidin-3-one hydrochloride ( 2 ).
N-Alkylation: The secondary amine of piperidin-3-one is then alkylated with 1-bromo-2-fluoroethane to afford 1-(2-fluoroethyl)piperidin-3-one ( 3 ).
Reductive Amination: The ketone functionality in intermediate 3 is converted to a primary amine via direct reductive amination using an ammonium salt, yielding the free base of the target compound ( 4 ).
Salt Formation: Finally, the diamine is converted to its stable dihydrochloride salt, 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride ( 5 ), to improve handling and shelf-life.
This sequence ensures that the more nucleophilic piperidine nitrogen is alkylated prior to the introduction of the C3-amine, thereby avoiding competitive side reactions.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. Each transformation is designed to be high-yielding and scalable.
Caption: Overall synthetic scheme for the preparation of the target compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 1-bromo-2-fluoroethane is volatile and toxic; handle with extreme care.
Step 1: Synthesis of Piperidin-3-one Hydrochloride (2)
Rationale: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] We chose 4M HCl in 1,4-dioxane for its efficacy and the ease of removing the solvent and byproducts (isobutene and CO₂) in vacuo.
Reagent/Solvent
M.W.
Amount
Moles
Eq.
N-Boc-3-piperidone (1)
199.25
10.0 g
50.2 mmol
1.0
4M HCl in 1,4-Dioxane
-
50 mL
200 mmol
~4.0
Diethyl Ether
-
200 mL
-
-
Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-piperidone (10.0 g, 50.2 mmol).
Add 4M HCl in 1,4-dioxane (50 mL, 200 mmol) to the flask at room temperature.
Seal the flask with a septum and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes) until the starting material is fully consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to a thick oil.
Add diethyl ether (200 mL) to the residue and stir vigorously for 30 minutes to induce precipitation.
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum.
Yield: 6.5 g (95%) of piperidin-3-one hydrochloride (2) as a white, hygroscopic solid. The product is used in the next step without further purification.
Step 2: Synthesis of 1-(2-Fluoroethyl)piperidin-3-one (3)
Rationale: This step involves a standard N-alkylation of a secondary amine.[5] Potassium carbonate (K₂CO₃) is used as an inexpensive and effective base to neutralize the HCl salt of the starting material and the HBr generated during the reaction. Acetonitrile (MeCN) is an excellent polar aprotic solvent for this Sₙ2 reaction.
Reagent/Solvent
M.W.
Amount
Moles
Eq.
Piperidin-3-one HCl (2)
135.58
6.5 g
47.9 mmol
1.0
Potassium Carbonate (K₂CO₃)
138.21
19.9 g
144 mmol
3.0
1-bromo-2-fluoroethane
126.96
7.3 g (4.9 mL)
57.5 mmol
1.2
Acetonitrile (MeCN)
-
150 mL
-
-
Protocol:
To a 250 mL round-bottom flask, add piperidin-3-one hydrochloride (6.5 g, 47.9 mmol), potassium carbonate (19.9 g, 144 mmol), and acetonitrile (150 mL).
Stir the suspension vigorously for 15 minutes at room temperature.
Add 1-bromo-2-fluoroethane (4.9 mL, 57.5 mmol) dropwise to the suspension.
Heat the reaction mixture to 60°C and stir overnight (approx. 16 hours) under a nitrogen atmosphere.
Monitor the reaction by GC-MS for the disappearance of the starting material.
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purify the crude product by flash column chromatography on silica gel (Gradient: 20% to 50% Ethyl Acetate in Hexanes).
Yield: 5.5 g (79%) of 1-(2-fluoroethyl)piperidin-3-one (3) as a pale yellow oil.
Step 3: Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine (4)
Rationale: Direct reductive amination is a highly efficient method for converting ketones to amines.[6][7] Ammonium acetate serves as the ammonia source, forming an intermediate imine in situ. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the imine in the presence of the ketone, driving the equilibrium towards the amine product.[8]
Reagent/Solvent
M.W.
Amount
Moles
Eq.
1-(2-Fluoroethyl)piperidin-3-one (3)
145.18
5.5 g
37.9 mmol
1.0
Ammonium Acetate (NH₄OAc)
77.08
29.2 g
379 mmol
10.0
Sodium Cyanoborohydride (NaBH₃CN)
62.84
3.57 g
56.8 mmol
1.5
Methanol (MeOH)
-
200 mL
-
-
Protocol:
In a 500 mL round-bottom flask, dissolve 1-(2-fluoroethyl)piperidin-3-one (5.5 g, 37.9 mmol) and ammonium acetate (29.2 g, 379 mmol) in methanol (200 mL).
Stir the solution at room temperature for 30 minutes.
Cool the mixture to 0°C in an ice bath.
Slowly add sodium cyanoborohydride (3.57 g, 56.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
Allow the reaction to warm to room temperature and stir overnight (approx. 18 hours).
Quench the reaction by carefully adding 2M HCl (aq) until the pH is ~2 (cease gas evolution).
Concentrate the mixture under reduced pressure to remove most of the methanol.
Basify the aqueous residue to pH >12 by the slow addition of 50% NaOH (aq), keeping the flask in an ice bath.
Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Yield: 4.8 g (87%) of 1-(2-fluoroethyl)piperidin-3-amine (4) as a light-yellow oil. This material is typically of sufficient purity for the next step.
Step 4: Formation of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (5)
Rationale: The formation of a hydrochloride salt is a standard procedure for the purification and stabilization of amine compounds, rendering them more crystalline and water-soluble.[9][10][11] Using a solution of HCl in an anhydrous organic solvent like diethyl ether ensures the precipitation of the anhydrous salt form.
Reagent/Solvent
M.W.
Amount
Moles
Eq.
1-(2-Fluoroethyl)piperidin-3-amine (4)
146.21
4.8 g
32.8 mmol
1.0
2M HCl in Diethyl Ether
-
~40 mL
~80 mmol
~2.5
Diethyl Ether
-
100 mL
-
-
Protocol:
Dissolve the crude amine (4.8 g, 32.8 mmol) in diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.
While stirring, slowly add 2M HCl in diethyl ether (~40 mL) dropwise. A white precipitate will form immediately.
Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist pH paper to ensure it is acidic.
Stir the resulting slurry for 1 hour at room temperature.
Collect the white solid by vacuum filtration.
Wash the filter cake thoroughly with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.
Dry the product under high vacuum at 40°C for 12 hours.
Yield: 6.8 g (94%) of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (5) as a white, crystalline solid.
Characterization of Final Product
The final compound ( 5 ) should be characterized by standard analytical techniques to confirm its identity and purity.
¹H NMR (400 MHz, D₂O): Expected signals corresponding to the fluoroethyl group (triplet of doublets for -CH₂F, triplet for -NCH₂-), and piperidine ring protons. The diastereotopic protons of the piperidine ring will likely show complex splitting patterns.
¹³C NMR (100 MHz, D₂O): Expected signals for the 6 unique carbons in the structure. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry (ESI+): m/z calculated for C₇H₁₆FN₂⁺ [M+H]⁺: 147.1295; found: 147.1298.
This application note details a reliable and efficient four-step synthesis of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride starting from N-Boc-3-piperidone. The described protocols are scalable and utilize common laboratory reagents and techniques. The logical progression of deprotection, alkylation, and reductive amination provides a high overall yield of the target compound with excellent purity. This guide serves as a valuable resource for medicinal chemists and process development scientists requiring access to this and structurally related piperidine building blocks.
References
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
Google Patents. (2010). US20100204470A1 - method for salt preparation.
National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. Retrieved from [Link]
KAUST Repository. (n.d.). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Retrieved from [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Pak. J. Pharm. Sci. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
Application Notes and Protocols for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Fluoroethyl Piperidine Moiety The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics due to its favorable physi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Fluoroethyl Piperidine Moiety
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1] The introduction of a fluoroethyl group onto the piperidine nitrogen, as seen in 1-(2-fluoroethyl)piperidin-3-amine, offers a strategic advantage in drug design. The fluorine atom can modulate basicity (pKa), improve metabolic stability by blocking potential sites of N-dealkylation, and enhance binding interactions with target proteins through favorable electrostatic and hydrogen-bonding interactions. This document provides a detailed guide for medicinal chemists on the effective utilization of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride as a versatile building block in drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is fundamental to its successful application. The key data for 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride are summarized below.
Property
Value
Source
CAS Number
1654772-84-5
,
Molecular Formula
C₇H₁₇Cl₂FN₂
Molecular Weight
219.12 g/mol
Purity
Typically ≥95%
Appearance
White to off-white solid
General Supplier Information
Solubility
Soluble in water, methanol; sparingly soluble in dichloromethane
General Chemical Principles
Safety Information:
GHS Pictogram: GHS07 (Exclamation Mark)
Signal Word: Warning
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a bifunctional building block, offering a primary amine for derivatization and a fluoroethylated tertiary amine for modulating physicochemical properties. The following sections provide detailed protocols for its use in two of the most common transformations in medicinal chemistry: amide bond formation and reductive amination.
Workflow for Utilizing the Dihydrochloride Salt
A critical first step when working with the dihydrochloride salt is the liberation of the free amine. This is typically achieved by treatment with a suitable base. The choice of base and solvent is crucial to ensure the stability of the free amine and its compatibility with the subsequent reaction.
Caption: General workflow for the free-basing of the dihydrochloride salt.
Protocol 1: Amide Bond Formation
The primary amine of 1-(2-fluoroethyl)piperidin-3-amine is a nucleophile that readily participates in amide coupling reactions with carboxylic acids. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Rationale for Reagent Selection: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) are often preferred for their efficiency and ability to suppress racemization in chiral substrates. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Detailed Step-by-Step Protocol:
Preparation of the Free Amine:
Suspend 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq.) in dichloromethane (DCM, ~0.1 M).
Add a suitable base, such as triethylamine (Et₃N) or DIPEA (2.2 eq.), and stir at room temperature for 30 minutes. Alternatively, dissolve the salt in water, basify with aqueous sodium bicarbonate, and extract with DCM. The organic layer containing the free amine should be dried over anhydrous sodium sulfate.
Amide Coupling Reaction:
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DCM or N,N-dimethylformamide (DMF) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq.) and DIPEA (2.0 eq.).
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
Add a solution of the free 1-(2-fluoroethyl)piperidin-3-amine (1.1 eq.) in the same solvent dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Work-up and Purification:
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the piperidine moiety onto a carbonyl-containing molecule.[2] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less basic than other borohydrides, which minimizes side reactions, and can be used in a variety of solvents, including dichloromethane (DCM) and dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the imine formation.
Detailed Step-by-Step Protocol:
Preparation of the Free Amine:
Prepare the free amine from the dihydrochloride salt as described in the amide coupling protocol.
Reductive Amination Reaction:
Dissolve the aldehyde or ketone (1.0 eq.) and the free 1-(2-fluoroethyl)piperidin-3-amine (1.1 eq.) in an anhydrous solvent such as DCM or DCE (~0.1 M).
Add acetic acid (1.1 eq.) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting KRAS G12D
The KRAS oncogene is a critical target in cancer therapy, and inhibitors often feature a piperidine or piperazine moiety to engage with the protein surface.[3][4] The 1-(2-fluoroethyl)piperidin-3-amine scaffold is well-suited for the synthesis of KRAS inhibitors, where the primary amine can be functionalized to bind in the active site, and the N-fluoroethyl group can occupy a hydrophobic pocket, potentially improving potency and pharmacokinetic properties.
Caption: Simplified KRAS signaling pathway and the point of intervention.
A hypothetical synthetic route to a KRAS G12D inhibitor incorporating the title compound could involve an initial amide coupling to a core heterocyclic system, followed by further functionalization. The fluoroethyl group's metabolic stability and potential to form key interactions highlight the value of this building block in developing next-generation targeted therapies.[5][6]
Conclusion
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a high-value building block for medicinal chemists. Its bifunctional nature allows for versatile derivatization, while the fluoroethyl moiety provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols outlined in this document provide a robust starting point for the successful incorporation of this scaffold into a wide range of drug discovery projects, from targeted cancer therapies to agents for central nervous system disorders.[7][8]
References
Dandapani, S. & Marcaurelle, L. A. (2010). Current strategies for the synthesis of piperidines, piperidones, and related scaffolds. Current Opinion in Chemical Biology, 14(3), 362-368. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]
Patel, M., & Kozikowski, A. P. (2012). The piperidine-based scaffolds in CNS drug discovery. Chemical Reviews, 112(7), 4049-4089. Available at: [Link]
Mirati Therapeutics, Inc., & Pfizer Inc. (2023). KRAS inhibitors. (Publication No. WO/2023/183585). World Intellectual Property Organization.
Novartis AG. (2021). Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents. (Publication No. WO/2021/028854). World Intellectual Property Organization.
Application Notes and Protocols: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a Strategic Building Block for Novel DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a key building block...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a key building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. We will explore the scientific rationale for employing a fluoroethylated piperidine scaffold, present a detailed, adaptable synthetic protocol for its incorporation into a DPP-IV inhibitor framework, and outline methodologies for the characterization and in vitro evaluation of the resulting compounds. The insights provided are grounded in established principles of medicinal chemistry and process development, aimed at empowering researchers to leverage this building block for the discovery of next-generation antidiabetic agents.
Introduction: The Rationale for Fluorinated Piperidines in DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1] They function by blocking the DPP-IV enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia.[3][2][4]
The piperidine scaffold is a privileged structure in medicinal chemistry and is a core component of several DPP-IV inhibitors.[5][6] Its three-dimensional structure allows for precise orientation of substituents to interact with the key binding pockets of the DPP-IV enzyme.[7] The introduction of fluorine into drug candidates is a widely used strategy to enhance key pharmaceutical properties. Fluorine's high electronegativity and small atomic radius can improve metabolic stability, binding affinity, membrane permeability, and bioavailability.[5]
The specific incorporation of a 2-fluoroethyl group on the piperidine nitrogen, as in 1-(2-Fluoroethyl)piperidin-3-amine , offers a nuanced approach to modulate the physicochemical properties of the resulting inhibitor. This modification can subtly alter the basicity of the piperidine nitrogen, influence intramolecular interactions, and enhance binding to the enzyme's active site, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
The Building Block: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
This key intermediate is a chiral amine, typically available as the (R)-enantiomer, which is often preferred for optimal interaction with the stereospecific binding sites of the DPP-IV enzyme.
Table 1: Properties of (R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride
Note: The dihydrochloride salt form enhances stability and solubility for handling and reaction setup.
Synthetic Protocol: A Representative Coupling Reaction
The primary amine of 1-(2-Fluoroethyl)piperidin-3-amine serves as a nucleophile for coupling with various electrophilic partners, commonly heterocyclic scaffolds bearing a suitable leaving group. The following protocol is a representative procedure for the synthesis of a hypothetical DPP-IV inhibitor, based on established methods for coupling 3-aminopiperidine derivatives to pyrimidine-based cores.[1]
Diagram 1: Proposed Synthetic Pathway
Caption: General workflow for coupling the building block with an electrophilic core.
Protocol: Synthesis of a Hypothetical DPP-IV Inhibitor
This protocol describes a nucleophilic substitution reaction. The dihydrochloride salt of the amine must first be neutralized in situ to liberate the free amine for reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate (EtOAc) and Hexanes (or Heptane) for chromatography
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq).
Solvation: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
Neutralization: Add DIPEA (or TEA) (2.5-3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and generate the free amine in situ.
Addition of Electrophile: Add the electrophilic partner (1.0-1.2 eq) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate or dichloromethane.
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DPP-IV inhibitor.
Characterization of the Final Product
A thorough characterization of the synthesized inhibitor is essential to confirm its identity, purity, and structure.
Table 2: Standard Characterization Methods
Technique
Purpose
Expected Information
¹H and ¹³C NMR
Structural Elucidation
Confirms the covalent structure, presence of the fluoroethyl and piperidine moieties, and successful coupling.
Mass Spectrometry
Molecular Weight Confirmation
Provides the molecular weight of the synthesized compound, often as [M+H]⁺.
HPLC/UPLC
Purity Assessment
Determines the purity of the final compound, typically aiming for >95% for in vitro assays.
Chiral HPLC
Enantiomeric Purity
Confirms that the stereochemistry of the chiral center on the piperidine ring is retained.
In Vitro Evaluation of DPP-IV Inhibitory Activity
The efficacy of the newly synthesized compound as a DPP-IV inhibitor must be determined through in vitro assays.
Diagram 2: Workflow for In Vitro DPP-IV Inhibition Assay
Caption: Step-by-step process for determining the IC₅₀ value of a new inhibitor.
Protocol: Fluorometric DPP-IV Inhibition Assay
This is a common and reliable method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
Positive control (e.g., Sitagliptin, Vildagliptin)
96-well black microplate
Fluorescence microplate reader
Procedure:
Prepare Solutions:
Prepare a stock solution of the synthesized inhibitor in DMSO.
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
Prepare solutions of the DPP-IV enzyme and the fluorogenic substrate in the assay buffer at their optimal concentrations.
Assay Protocol:
To the wells of the 96-well plate, add a small volume (e.g., 25 µL) of the serially diluted inhibitor or positive control. Include wells with buffer only (for blank) and wells with buffer and DMSO (for negative control).
Add the DPP-IV enzyme solution (e.g., 50 µL) to all wells except the blank.
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[6]
Initiate the reaction by adding the substrate solution (e.g., 25 µL) to all wells.[6]
Incubate the plate for 30-60 minutes at 37°C, protected from light.
Data Acquisition and Analysis:
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC).
Subtract the blank fluorescence from all readings.
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (0% inhibition).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride represents a valuable and strategically designed building block for the synthesis of novel DPP-IV inhibitors. The incorporation of the fluoroethyl moiety is a rational design element aimed at enhancing the pharmacokinetic and pharmacodynamic properties of the final compound. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of new chemical entities derived from this intermediate, thereby facilitating the discovery of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.
References
Antipin, D. G., Savelyev, A. G., & Chulakov, E. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5891. [Link]
Biftu, T., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
Górecki, M., et al. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(23), 5726. [Link]
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Sitagliptin. Science, 329(5989), 305-309. [Link]
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6071-6074. [Link]
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11, 284–290. [Link]
Brønsted, J. N., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 80(18), 9076–9083. [Link]
Bandyopadhyay, A., et al. (2011). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 7, 1343–1347. [Link]
Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 6(2), 1-8. [Link]
Feng, J., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
Biftu, T., et al. (2007). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5393-5398. [Link]
Davies, H. M., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. [Link]
Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]
Fakhri, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-15. [Link]
National Center for Biotechnology Information. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem Compound Database. [Link]
Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 548-552. [Link]
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Wang, X., et al. (2023). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Molecules, 28(13), 5122. [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Clinical Practice Endocrinology & Metabolism, 3(11), 779-789. [Link]
Garber, A. J. (2011). Dipeptidyl Peptidase-4 Inhibitors in the Management of Type 2 Diabetes. Diabetes Care, 34(Supplement 2), S259-S263. [Link]
Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]
Li, Y., et al. (2021). Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine. Journal of Agricultural and Food Chemistry, 69(11), 3374-3382. [Link]
Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 6(2). [Link]
Sharma, S., et al. (2016). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Letters in Drug Design & Discovery, 13(5), 445-455. [Link]
Wessjohann, L. A., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 899-913. [Link]
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(21), 1883-1894. [Link]
The Strategic Integration of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in the Synthesis of Next-Generation CNS Agents
Introduction: The Rationale for a Fluorinated Piperidine Scaffold in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, the piperidine moiety is a ubiquitous and highly valued scaffold,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for a Fluorinated Piperidine Scaffold in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug development, the piperidine moiety is a ubiquitous and highly valued scaffold, present in a multitude of clinically successful pharmaceuticals, including many antipsychotics and antidepressants.[1][2] Its saturated, six-membered heterocyclic structure provides an excellent framework for introducing three-dimensional diversity, which is crucial for selective interaction with complex biological targets within the CNS. The strategic incorporation of a fluorine atom, particularly on an N-alkyl substituent, offers a powerful tool to fine-tune the physicochemical properties of drug candidates. The 2-fluoroethyl group in 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is of particular interest for several key reasons:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate by reducing metabolic degradation.
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can subtly modulate the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This can impact receptor binding interactions and membrane permeability.
Enhanced Blood-Brain Barrier (BBB) Penetration: Strategic fluorination can increase the lipophilicity of a molecule, a critical factor for passive diffusion across the BBB. This is often a major hurdle in the development of effective CNS therapies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a key building block in the synthesis of novel CNS drug candidates. We will provide detailed, field-proven protocols for its incorporation into a prospective multi-target CNS agent, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Prospective Multi-Target CNS Drug Candidate Synthesis
To illustrate the utility of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride , we will outline a prospective synthesis of a novel compound designed to exhibit dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[3] The primary amine of our building block will be functionalized via amide bond formation, a robust and widely employed reaction in medicinal chemistry.[4][5]
Target Molecule: A Hypothetical Dual D2/5-HT2A Antagonist
Our hypothetical target molecule, (R)-N-(1-(2-fluoroethyl)piperidin-3-yl)-4-(4-fluorobenzoyl)benzamide , integrates the fluorinated piperidine building block with a pharmacophore known to interact with dopamine and serotonin receptors.
Experimental Protocols
Protocol 1: Amide Coupling of (R)-1-(2-Fluoroethyl)piperidin-3-amine with 4-(4-Fluorobenzoyl)benzoic Acid
This protocol details the formation of the critical amide bond between the primary amine of our building block and a suitable carboxylic acid pharmacophore. The use of HATU as a coupling agent is a well-established and efficient method for forming amide bonds, particularly with sterically hindered or electronically deactivated amines.[4]
Application Note: A Multi-faceted Approach to the Purity Determination of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Abstract This document provides a comprehensive guide with detailed protocols for the analytical determination of purity for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical determination of purity for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the compound's challenging analytical characteristics, such as the lack of a strong UV chromophore and the basicity of its amine functional groups, this guide presents an integrated strategy. The core of this strategy is a pre-column derivatization High-Performance Liquid Chromatography (HPLC) method for assay and related substance determination. This is supplemented by orthogonal methods including Chiral HPLC for enantiomeric purity, Headspace Gas Chromatography (HS-GC) for residual solvents, and spectroscopic techniques (NMR, MS) for identity confirmation. All methodologies are designed to be self-validating in accordance with international regulatory standards.
Introduction and Analytical Strategy
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine derivative whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The presence of process-related impurities, stereoisomers, residual solvents, and degradation products must be meticulously controlled.
The primary analytical challenge posed by this molecule is its lack of a native chromophore, rendering direct analysis by HPLC with UV detection insensitive.[1][2] Furthermore, as a primary amine, it is prone to peak tailing in gas chromatography if not handled correctly.[3][4]
Therefore, a robust, multi-technique approach is essential for a comprehensive purity assessment. Our proposed strategy integrates chromatographic separations for quantification and spectroscopic methods for identification, ensuring all aspects of the compound's purity profile are addressed.
Caption: Overall analytical workflow for purity assessment.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
Primary amine, secondary amine (ring), no significant UV chromophore
Inferred
Primary Assay: HPLC Method for Purity and Related Substances
Principle: Due to the absence of a UV-absorbing moiety, a pre-column derivatization strategy is employed. The primary amine is reacted with a chromophoric agent, such as benzoyl chloride, to yield a derivative that can be sensitively detected by a UV spectrophotometer.[1] This approach allows for the accurate quantification of the main component and related substance impurities using a standard reversed-phase HPLC system.
Caption: HPLC derivatization and analysis workflow.
Protocol 3.1: Sample Derivatization and HPLC Analysis
A. Reagents and Materials
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride sample and reference standard.
Acetonitrile (HPLC grade)
Water (HPLC grade)
Benzoyl Chloride
Sodium Bicarbonate
Trifluoroacetic Acid (TFA)
Diluent: Acetonitrile/Water (50:50, v/v)
B. Derivatization Procedure
Sample Solution: Accurately weigh and dissolve ~25 mg of the sample in 10 mL of diluent.
Reaction Setup: Transfer 1.0 mL of the sample solution into a clean vial. Add 1.0 mL of a saturated aqueous Sodium Bicarbonate solution.
Derivatization: Add 0.5 mL of a 1% Benzoyl Chloride solution in Acetonitrile. Cap the vial and vortex vigorously for 2-3 minutes at room temperature. The basic conditions facilitate the reaction of benzoyl chloride with the primary amine.
Quenching: Allow the vial to stand for 10 minutes. The reaction is quenched by the hydrolysis of excess benzoyl chloride.
Preparation for Injection: Transfer the solution to an HPLC vial for analysis.
C. Chromatographic Conditions
Parameter
Condition
Instrument
HPLC with UV Detector
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B)
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 230 nm
Injection Vol.
10 µL
D. Data Analysis
Calculate the purity by area normalization, expressing the area of the main peak as a percentage of the total area of all peaks.
Identify and quantify impurities against a qualified reference standard if available.
Orthogonal and Supplementary Methods
Protocol 4.1: Chiral HPLC for Enantiomeric Purity
Principle: To quantify the undesired enantiomer, a chiral stationary phase is required. As with the primary assay, pre-column derivatization is necessary to introduce a chromophore and often improves chiral recognition by creating a more rigid derivative structure. A derivatizing agent like p-toluenesulfonyl chloride is effective for this purpose.[2]
A. Derivatization
Follow a similar procedure as in Protocol 3.1, but substitute Benzoyl Chloride with p-toluenesulfonyl chloride.
B. Chiral HPLC Conditions
Parameter
Condition
Column
Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or equivalent
Mobile Phase
Isocratic mixture of n-Hexane and Ethanol with a basic modifier (e.g., 0.1% Diethylamine)
Flow Rate
0.8 mL/min
Detection
UV at 228 nm
Protocol 4.2: Headspace GC for Residual Solvents
Principle: This method quantifies volatile organic compounds remaining from the synthesis and purification process. Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.[7][8]
A. GC Conditions
Parameter
Condition
Instrument
Headspace Gas Chromatograph with FID
Column
DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent
Carrier Gas
Helium or Hydrogen
Oven Program
40 °C (10 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp.
250 °C
Detector Temp.
260 °C
Headspace Vial Temp.
80 °C
Headspace Loop Temp.
90 °C
Protocol 4.3: Structural Confirmation by NMR and MS
Principle: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive methods for structural confirmation and impurity identification.[8][9]
¹H and ¹³C NMR: Provides unambiguous confirmation of the molecular structure. The purity can be estimated by comparing the integrals of signals from the compound to those of a certified internal standard (qNMR).[10]
LC-MS: When coupled with the HPLC method (using a volatile mobile phase like formic acid instead of TFA), MS provides molecular weight information for every peak, aiding in the structural elucidation of unknown impurities.[11][12]
Method Validation Framework
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] The objective of validation is to demonstrate suitability and reliability.[14]
Key Validation Characteristics:
Parameter
Purity Assay
Impurity Test
Identity Test
Specificity
Yes
Yes
Yes
Linearity
Yes
Yes
No
Range
Yes
Yes
No
Accuracy
Yes
Yes
No
Precision
Yes
Yes
No
Detection Limit (DL)
No
Yes
No
Quantitation Limit (QL)
No
Yes
No
Robustness
Yes
Yes
No
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: Show that the results are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended.[13]
Accuracy: Measure the closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.
Precision (Repeatability & Intermediate Precision): Assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Conclusion
The analytical control of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride requires a well-considered, multi-faceted strategy. The primary HPLC method, built upon a necessary pre-column derivatization step, provides a robust platform for assay and impurity quantification. When combined with orthogonal methods for chiral purity, residual solvents, and definitive structural confirmation, this comprehensive approach ensures that the material can be reliably characterized, meeting the stringent quality requirements of the pharmaceutical industry. All methods must be subjected to a thorough validation to guarantee their fitness for purpose.
References
CN104034814B - The HPLC analytical approach of 3-amino piperidine.
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
PubChem - (3R)-Piperidin-3-amine--hydrogen chloride (1/2). National Center for Biotechnology Information. [Link]
PubChem - Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]
International CCS Knowledge Centre - Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
LGC - The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
Dalby, A. R., et al. - NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]
European Medicines Agency (EMA) - Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate - (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
Biotech Spain - Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
Bryan Research & Engineering, LLC - Analysis of Amine Solutions by Gas Chromatography. [Link]
U.S. Food and Drug Administration (FDA) - Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
AZoLifeSciences - Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
Chiral HPLC Method for the Enantioselective Analysis of 1-(2-Fluoroethyl)piperidin-3-amine
Abstract This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of the enantiomers of 1-(2-Fluoroethyl)pip...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of the enantiomers of 1-(2-Fluoroethyl)piperidin-3-amine. Due to the compound's lack of a native chromophore, a pre-column derivatization strategy with p-toluenesulfonyl chloride (PTSC) is employed to facilitate UV detection. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution of the derivatized enantiomers. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the scientific rationale, a step-by-step protocol, and method validation in accordance with ICH guidelines.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs.[3] 1-(2-Fluoroethyl)piperidin-3-amine is a key chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is the most powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4][5] The success of a chiral separation hinges on the selection of an appropriate CSP and the optimization of the mobile phase to maximize the differential interactions between the enantiomers and the chiral selector.[2][6]
This document provides a detailed methodology for the chiral separation of 1-(2-Fluoroethyl)piperidin-3-amine enantiomers. A significant challenge presented by this analyte is its lack of a UV-absorbing chromophore, rendering direct UV detection impractical. To overcome this, a pre-column derivatization step is introduced, a common and effective strategy for non-chromophoric compounds.[7][8]
Method Development: A Rationale-Driven Approach
The development of this chiral HPLC method was guided by the chemical properties of 1-(2-Fluoroethyl)piperidin-3-amine and established principles of chiral chromatography.
The Derivatization Strategy
To enable sensitive UV detection, the primary and secondary amine functionalities of the analyte are derivatized with p-toluenesulfonyl chloride (PTSC). This reaction, conducted in the presence of a base, quantitatively yields sulfonamide derivatives that possess a strong chromophore, allowing for detection at approximately 228 nm.[7] This approach has been successfully applied to the parent compound, piperidin-3-amine, demonstrating its suitability.[7][8]
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including amines.[4][6][9] For this application, a cellulose-based CSP, specifically a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), was selected. These types of columns are known to provide excellent enantioselectivity for derivatized amines under normal phase conditions.[7] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone of the CSP.[4][10]
Mobile Phase Optimization
Normal phase chromatography was chosen for this separation. The mobile phase consists of a mixture of a non-polar solvent (n-hexane or cyclohexane) and an alcohol modifier (ethanol or isopropanol). The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
A critical component of the mobile phase for the analysis of basic compounds like amines is the addition of a small amount of a basic additive, such as diethylamine (DEA). The DEA serves two primary purposes:
Improved Peak Shape: It minimizes peak tailing by deactivating residual acidic silanol groups on the silica support of the CSP.
Enhanced Resolution: It can improve the enantioselectivity by modifying the interactions between the analyte and the CSP.[4]
The final mobile phase composition was optimized to achieve baseline resolution with reasonable analysis times.
Experimental Protocols
Materials and Reagents
Material/Reagent
Grade
Recommended Supplier
1-(2-Fluoroethyl)piperidin-3-amine (racemic)
≥98%
Commercially Available
p-Toluenesulfonyl Chloride (PTSC)
≥99%
Sigma-Aldrich, Acros Organics
Sodium Bicarbonate (NaHCO₃)
ACS Grade
Fisher Scientific, VWR
Dichloromethane (DCM)
HPLC Grade
Fisher Scientific, VWR
n-Hexane
HPLC Grade
Fisher Scientific, VWR
Ethanol (200 Proof)
HPLC Grade
Fisher Scientific, VWR
Diethylamine (DEA)
≥99.5%
Sigma-Aldrich
Water
Deionized
In-house purification system
Instrumentation and Chromatographic Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV-Vis detector.
The following diagram illustrates the workflow for preparing the standards and samples for analysis.
Figure 1: Step-by-step workflow for the pre-column derivatization and sample preparation.
Detailed Protocol for Pre-column Derivatization
Weighing: Accurately weigh approximately 10 mg of racemic 1-(2-Fluoroethyl)piperidin-3-amine into a 20 mL glass vial.
Dissolution: Dissolve the amine in 5 mL of dichloromethane (DCM).
Base Addition: Add 2 mL of a saturated aqueous solution of sodium bicarbonate.
Derivatizing Agent: In a separate vial, dissolve approximately 30 mg of p-toluenesulfonyl chloride (PTSC) in 2 mL of DCM. Add this solution dropwise to the stirred amine solution.
Reaction: Seal the vial and stir the biphasic mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by TLC or a rapid LC-MS analysis if available.
Work-up:
Transfer the reaction mixture to a separatory funnel and remove the aqueous layer.
Wash the organic layer with 5 mL of 1 M HCl to remove any unreacted amine and excess base.
Wash the organic layer with 5 mL of deionized water.
Dry the organic layer over anhydrous sodium sulfate.
Final Preparation:
Filter off the sodium sulfate.
Evaporate the DCM under a gentle stream of nitrogen or using a rotary evaporator.
Reconstitute the dried residue in 10 mL of the HPLC mobile phase.
Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Typical Chromatogram
Under the specified chromatographic conditions, a baseline separation of the two derivatized enantiomers is expected.
(A representative chromatogram would be displayed here in a real application note, showing two well-resolved peaks for the two enantiomers.)
Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized below.
Validation Parameter
Acceptance Criteria
Expected Outcome
Specificity
The peaks of the enantiomers are well-resolved from each other and any potential impurities.
Baseline resolution (Rs > 2.0) is achieved. No interference from blank injections.
Linearity
Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL).
The method demonstrates excellent linearity across the tested range.
Accuracy
Recovery between 98.0% and 102.0% at three concentration levels.
The method is accurate, with recovery values within the acceptable limits.
Precision (Repeatability & Intermediate)
Relative Standard Deviation (RSD) ≤ 2.0%.
The method is precise, with low RSD values for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
The method is sensitive enough for the intended application, with a low LOQ for quantifying enantiomeric impurities.
Robustness
No significant changes in resolution or retention times with small, deliberate variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%).
The method is robust and reliable for routine use.
Logical Troubleshooting
The following diagram outlines a logical approach to troubleshooting common issues encountered during the application of this method.
Application Notes & Protocols: A Comprehensive Guide to the Solubilization of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride for In Vitro Assays
Introduction: The Critical First Step in Discovery 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a piperidine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical First Step in Discovery
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a piperidine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery programs. As with any small molecule destined for biological evaluation, its successful application hinges on a fundamental, yet often challenging, step: achieving complete and stable solubilization in a physiologically compatible vehicle. The dihydrochloride salt form of this amine is intentionally designed to enhance aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability.[1] However, improper handling can lead to precipitation, inaccurate concentrations, and ultimately, irreproducible experimental data.
This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to effectively dissolve, handle, and store 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. We will move beyond simple instructions to explain the underlying chemical principles, ensuring that your in vitro assays are built on a foundation of accuracy and reliability.
Physicochemical Profile and Its Implications
Understanding the fundamental properties of the compound is paramount to developing a successful dissolution strategy. As a dihydrochloride salt, the molecule's two basic nitrogen atoms are protonated, forming ionic bonds with chloride ions. This significantly increases the polarity of the compound compared to its free base form, making it more amenable to dissolution in polar solvents like water.[2]
Expert Insight: The presence of two hydrochloride moieties suggests that the solution will be acidic. This is a critical consideration when preparing working solutions in pH-sensitive biological systems, such as cell culture media, which are typically buffered to a narrow physiological range (pH 7.2-7.4).
Crafting the Stock Solution: A Step-by-Step Guide
The preparation of a concentrated stock solution is the most crucial step. The choice of solvent is dictated by the desired concentration and the requirements of the downstream assay. For 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, two primary solvents are recommended: sterile water and anhydrous Dimethyl Sulfoxide (DMSO).
Caption: Solvent selection workflow for stock solution preparation.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This is the preferred method for assays where the presence of organic solvents could be a confounding factor. Amine hydrochloride salts generally exhibit good solubility in water.[4]
Sterile, purified water (e.g., Milli-Q, or Water for Injection)
Sterile conical tube (e.g., 15 mL)
Calibrated analytical balance
Vortex mixer
0.22 µm sterile syringe filter
Procedure:
Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 10 mL:
Mass (mg) = 10 mmol/L * 0.010 L * 219.13 g/mol * 1000 mg/g = 21.91 mg
Weighing: Accurately weigh the calculated amount of the compound and transfer it to the sterile conical tube.
Initial Dissolution: Add approximately 8 mL of sterile water to the tube.
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. A brief sonication in a water bath can assist with dissolution if needed. Visually inspect to ensure all solid has dissolved.
Final Volume: Adjust the final volume to 10 mL with sterile water.
Sterilization: For cell-based assays, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants and undissolved microparticles.
Labeling and Aliquoting: Clearly label the tube with the compound name, concentration, solvent, and preparation date.[5] Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)
DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of organic molecules, often at higher concentrations than water.[7][8] This is ideal for creating highly concentrated stocks that allow for minimal solvent introduction into the final assay.
Calculation: Determine the mass required. For a 50 mM stock solution in 2 mL:
Mass (mg) = 50 mmol/L * 0.002 L * 219.13 g/mol * 1000 mg/g = 21.91 mg
Weighing: Accurately weigh the compound into a sterile tube.
Dissolution: Add the full 2 mL of anhydrous DMSO.
Mixing: Cap securely and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used cautiously if needed, but allow the solution to return to room temperature before storage.
Labeling and Aliquoting: Label the stock appropriately. Aliquot into single-use volumes in sterile, tightly sealed vials.[6] Note: Do not sterile filter DMSO solutions with standard PVDF or PES filters, as the solvent can degrade some filter membranes. Sterility is best maintained by using aseptic techniques throughout the process.
Storage and Stability: Preserving Compound Integrity
Proper storage is essential to maintain the potency and reliability of your compound.
Authoritative Insight: While the solid powder is stable at refrigerated temperatures, once in solution, the risk of degradation (e.g., hydrolysis) increases. Freezing solutions at -20°C or -80°C significantly slows down these processes. The practice of creating single-use aliquots is a cornerstone of reproducible science, preventing the cumulative damage of freeze-thaw cycles and reducing the risk of contamination.[5][6]
Preparing Working Solutions: The Final Dilution
This step involves diluting the concentrated stock into your final assay medium (e.g., PBS, HBSS, or cell culture medium). The primary challenge here is preventing the compound from precipitating out of solution as the solvent environment changes, a common issue when diluting DMSO stocks into aqueous buffers.[5]
Caption: Workflow for preparing working solutions via serial dilution.
Protocol 3: Dilution of Stock into Assay Medium
Thawing: Thaw a single aliquot of your stock solution (aqueous or DMSO) at room temperature.
Pre-warming Medium: Ensure your assay buffer or cell culture medium is pre-warmed to the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).
Dilution Strategy: Perform a serial dilution. Never add a small volume of concentrated stock directly into a large volume of buffer. Instead, add the buffer to the stock aliquot. For best results when using a DMSO stock, add the stock solution to the assay medium dropwise while vortexing or swirling the tube to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
Final Solvent Concentration: Critically, ensure the final concentration of DMSO in your assay is below the threshold that affects your biological system. This is typically <0.5%, with <0.1% being ideal for sensitive assays. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
pH Verification: The buffering capacity of your final medium should be sufficient to handle the acidity of the dihydrochloride salt. However, for weakly buffered systems, it is prudent to measure the pH of the final working solution to ensure it remains within the optimal range for your assay.
Use Immediately: Working solutions in complex biological media are generally less stable than concentrated stocks. They should be prepared fresh for each experiment and used promptly.
Quality Control and Troubleshooting
A self-validating protocol includes checkpoints to ensure success.
Visual Inspection: At every step (after dissolving stock, after thawing aliquots, after final dilution), visually inspect the solution against a bright light. Any sign of cloudiness, haze, or particulate matter indicates a solubility problem.
Troubleshooting Guide:
Problem: The compound fails to dissolve in water at the desired concentration.
Solution: Try gentle warming (up to 37°C) or brief sonication. If it remains insoluble, the concentration may exceed its aqueous solubility limit. Consider preparing a lower concentration stock or switching to DMSO.
Problem: The compound precipitates when the DMSO stock is diluted into the aqueous assay buffer.
Solution 1: Decrease the final concentration of the compound.
Solution 2: Perform the dilution more slowly into a vortexing solution to facilitate rapid dispersal.
Solution 3: Prepare an intermediate dilution of the DMSO stock in the assay buffer before making the final working dilutions.
Safety and Handling Precautions
As a responsible scientist, adherence to safety protocols is non-negotiable.
Hazard Identification: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][9]
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its solutions.
Handling: Handle the chemical powder in a fume hood or a well-ventilated area to avoid inhalation.
By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently prepare solutions of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, ensuring the integrity and reproducibility of their in vitro experimental results.
References
Pharmaguideline. Preparation and Standardization of 1M Hydrochloric Acid.[Link]
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?[Link]
Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides.[Link]
ResearchGate. Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs.[Link]
Google Patents.
ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?[Link]
Sciencemadness.org. Isolation of primary amines as HCL salt problem.[Link]
Quora. Why do amines dissolve in hydrochloric acid?[Link]
Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.[Link]
National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.[Link]
Technical Support Center: Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and validated through practical application.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of N-Fluoroethylation
Question: My N-alkylation of 3-aminopiperidine with a 2-fluoroethylating agent is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-fluoroethylation of 3-aminopiperidine are a common challenge. The primary reasons often revolve around suboptimal reaction conditions, side reactions, and the inherent reactivity of the starting materials.
Root Causes and Solutions:
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[1]
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred to minimize side reactions.[1] Stronger bases like sodium hydride (NaH) can also be effective but may require more stringent anhydrous conditions.
Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for this type of alkylation.[1]
Temperature: The reaction should typically be conducted at room temperature or slightly elevated temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent decomposition.
Side Reactions:
Dialkylation: The primary amine at the 3-position can also be alkylated, leading to a mixture of products. While the secondary amine within the piperidine ring is generally more nucleophilic, dialkylation can occur, especially with an excess of the alkylating agent.[2] To mitigate this, use a stoichiometric amount or a slight excess of the 3-aminopiperidine starting material.
Quaternary Ammonium Salt Formation: Over-alkylation of the piperidine nitrogen can lead to the formation of a quaternary ammonium salt, which is an undesired byproduct.[1] This can be minimized by the slow, controlled addition of the alkylating agent.[1]
Protecting Group Strategy: To ensure selective N-alkylation at the piperidine nitrogen, a protecting group strategy is highly recommended. The primary amine at the 3-position can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group. After the N-fluoroethylation of the piperidine nitrogen, the protecting group can be removed under acidic conditions.[3]
Experimental Protocol: N-Fluoroethylation with a Protecting Group
Protection of 3-Aminopiperidine: React 3-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield (S)-1-Boc-3-aminopiperidine.[3]
N-Fluoroethylation: Dissolve the protected aminopiperidine in an aprotic solvent like ACN. Add a non-nucleophilic base such as K₂CO₃ and then add 1-bromo-2-fluoroethane dropwise. Stir the reaction at room temperature and monitor its progress.
Deprotection: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and treat with a strong acid, such as hydrochloric acid (HCl) in dioxane, to remove the Boc group and form the dihydrochloride salt.
Iodides are more reactive but also more expensive.
Base
K₂CO₃ or DIPEA
Non-nucleophilic bases to scavenge the acid byproduct.[1]
Solvent
Acetonitrile (ACN) or DMF
Aprotic polar solvents facilitate the SN2 reaction.[1]
Temperature
Room Temperature to 50 °C
Balances reaction rate and stability of reactants.
Issue 2: Formation of Impurities During the Reaction
Question: I am observing multiple spots on my TLC plate, indicating the formation of several impurities. How can I identify and minimize these byproducts?
Answer:
Impurity formation is a common issue in amine alkylations. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
Unreacted Starting Material: If the reaction is incomplete, you will observe unreacted 3-aminopiperidine.
Solution: Ensure the use of a slight excess of the fluoroethylating agent and allow for sufficient reaction time. Monitor the reaction closely.
Dialkylated Product: As mentioned previously, alkylation at both the piperidine nitrogen and the 3-amino group can occur.
Solution: Employ a protecting group strategy for the 3-amino group.
Elimination Product (Fluoroethylene): The fluoroethylating agent can undergo elimination, especially in the presence of a strong, non-nucleophilic base, to form fluoroethylene gas. This reduces the effective concentration of your alkylating agent.
Solution: Use a milder base and avoid excessively high temperatures.
Polymerization: Fluoroethylene can potentially polymerize under certain conditions, leading to polymeric byproducts.
Solution: Maintain a controlled reaction temperature and ensure efficient stirring.
II. Frequently Asked Questions (FAQs)
Q1: What is the most efficient synthetic route to prepare 1-(2-Fluoroethyl)piperidin-3-amine?
There are two primary synthetic strategies: a one-pot reductive amination and a two-step alkylation approach.
One-Pot Reductive Amination: This method involves the reaction of 3-aminopiperidine with fluoroacetaldehyde in the presence of a reducing agent.[4] This approach is often more direct and can lead to higher atom economy. However, fluoroacetaldehyde is highly reactive and may not be readily available.
Two-Step Alkylation: This involves the N-alkylation of 3-aminopiperidine (or a protected version) with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane).[5] This method offers better control over the reaction and is often preferred when the aldehyde is not accessible.
The choice between these routes depends on the availability of starting materials, scalability, and the desired purity of the final product.
Q2: How can I effectively purify the final product, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride?
Purification is typically achieved through recrystallization or column chromatography.
Recrystallization: The dihydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/isopropanol. This method is effective for removing minor impurities and obtaining a crystalline solid.
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to purify the free base before converting it to the dihydrochloride salt. A gradient of dichloromethane and methanol with a small amount of triethylamine is a common eluent system for aminopiperidines.[3]
Q3: Are there any safety precautions I should be aware of when working with fluoroethylating agents?
Yes, fluoroethylating agents such as 1-bromo-2-fluoroethane are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use other fluoroalkylating agents besides 2-fluoroethyl halides?
While 2-fluoroethyl halides are common, other reagents can be used. For instance, reductive amination using fluoroacetic acid and a suitable reducing agent can also yield the desired product.[6] However, this may require harsher conditions and the use of strong reducing agents.
III. Visualizing the Synthetic Pathways
Diagram 1: Two-Step N-Alkylation Pathway
Caption: Workflow for the two-step synthesis via N-alkylation.
Diagram 2: One-Pot Reductive Amination Pathway
Caption: One-pot synthesis via reductive amination.
IV. References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. [Link][7][8]
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link][1]
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis via reductive amination. The piperidine motif is a cornerstone in modern drug discovery, and its efficient synthesis is crucial for advancing pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for piperidine synthesis via reductive amination. The piperidine motif is a cornerstone in modern drug discovery, and its efficient synthesis is crucial for advancing pharmaceutical research.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of this powerful transformation.
Reductive amination, the process of forming an amine from a carbonyl group and an amine via an imine or iminium ion intermediate, is a premier method for constructing C-N bonds.[1][3] When applied intramolecularly to a substrate containing both an amine and a carbonyl group (or precursors thereof) separated by an appropriate carbon chain, it provides a direct and efficient route to cyclic amines like piperidines.[4][5] This guide focuses on the practical aspects of optimizing this reaction to achieve high yields and purity.
Quick Reference: Comparison of Common Reducing Agents
Choosing the correct reducing agent is the most critical decision in a reductive amination protocol. The ideal reagent selectively reduces the iminium ion intermediate without significantly reducing the starting carbonyl compound.[3]
Reducing Agent
Formula
Key Characteristics & Causality
Common Solvents
Sodium Triacetoxyborohydride (STAB)
NaBH(OAc)₃
The Workhorse: Mild and highly selective for iminium ions over ketones or aldehydes.[3][6] The steric bulk and electron-withdrawing acetate groups attenuate its hydridic character, preventing carbonyl reduction. It is non-toxic and moisture-sensitive, but its reliability makes it a first-choice reagent.[5][7]
The pH-Dependent Agent: Effective and selective at a mildly acidic pH (4-6).[5][8] At this pH, the iminium ion is readily formed and is more electrophilic than the protonated carbonyl, favoring its reduction.[3] However, it is highly toxic due to the potential release of HCN gas upon acidification, requiring careful handling.[3]
The Powerful Reductant: Strong, inexpensive, and readily available. However, it readily reduces aldehydes and ketones, often leading to alcohol byproducts.[7][8] Its use requires a two-step, one-pot approach where the imine is allowed to form completely before the reductant is added.[6][7]
The "Green" Alternative: Often provides high yields with a clean reaction profile, producing only water as a byproduct.[5] However, it is not compatible with functional groups that can also be reduced (e.g., alkenes, alkynes, nitro groups, some protecting groups).[5][9]
Q1: Why is my reductive amination failing or giving low yields?
A: This is a broad issue with several potential causes. A logical workflow is essential for diagnosis. The most common culprits are:
Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not be favorable. This can be due to steric hindrance, incorrect pH, or the presence of water.
Incorrect Reducing Agent: The chosen reducing agent may be too weak to reduce the iminium ion or too strong, reducing the starting carbonyl instead.
Suboptimal pH: The reaction is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is required to catalyze imine formation by protonating the carbonyl oxygen.[4][8] If the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic.[4][8] If the pH is too high, the carbonyl is not sufficiently activated.
Reaction Kinetics: The reaction may simply be slow. Factors include temperature, concentration, and the intrinsic reactivity of your substrates.
Q2: How do I choose the best reducing agent for my specific reaction?
A: Your choice should be guided by the functional groups in your starting material and the desired reaction conditions.
For sensitive substrates with other reducible groups (esters, amides): Use Sodium Triacetoxyborohydride (STAB) . Its selectivity is unparalleled for this application.[6]
For a robust, cost-effective one-pot reaction (with caution):Sodium Cyanoborohydride (NaBH₃CN) is a good choice if you can carefully control the pH and handle the toxicity risks.[5]
When you need to use a primary amine and want to avoid over-alkylation: A stepwise procedure with Sodium Borohydride (NaBH₄) is often best.[6] First, form the imine (often in methanol), and once formation is complete (monitored by TLC, NMR, or LCMS), add the NaBH₄.[6]
For clean, scalable reactions without sensitive functional groups:Catalytic hydrogenation is an excellent, environmentally friendly option.[5][9]
Q3: What is the role of acetic acid in reactions using STAB?
A: Acetic acid serves as a catalyst.[3] It provides the necessary protons to facilitate the dehydration of the hemiaminal intermediate to the crucial iminium ion, which is the species that STAB actually reduces. While STAB itself can release some acetic acid upon reaction with trace moisture, adding a catalytic amount (e.g., 0.5-1.0 equivalents) can significantly accelerate reactions, especially with less reactive ketones.[6]
Q4: Can I run the reaction open to the air?
A: It is highly recommended to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Reagents like STAB are moisture-sensitive, and atmospheric moisture can quench the reducing agent, lowering your yield.[7] Furthermore, water can shift the equilibrium away from the iminium ion back towards the starting materials.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem 1: Low conversion; significant amount of starting carbonyl remains.
Possible Cause
Explanation
Recommended Action
Insufficient Iminium Formation
The equilibrium is not favoring the key intermediate. This is the most common reason for failure.
1. Check pH: Add 1 equivalent of acetic acid to catalyze imine formation.[3][6] 2. Remove Water: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. 3. Increase Temperature: Gently warm the reaction (e.g., to 40-50 °C) to accelerate imine formation, but monitor for side reactions.
Deactivated Reducing Agent
The hydride reagent was quenched by moisture or acidic impurities before it could react.
1. Use Anhydrous Conditions: Ensure your solvent is anhydrous and run the reaction under an inert atmosphere. 2. Use Fresh Reagent: Use a freshly opened bottle of the reducing agent, especially STAB.
Steric Hindrance
A bulky ketone or amine can slow down or prevent the initial nucleophilic attack.
1. Increase Reaction Time/Temperature: Allow the reaction to run longer (24-48 hours) or gently heat it. 2. Consider a Different Synthetic Route: If kinetics are prohibitive, an alternative strategy may be necessary.
Problem 2: Significant formation of alcohol byproduct.
Possible Cause
Explanation
Recommended Action
Reducing Agent is Too Reactive
You are likely using NaBH₄ in a one-pot procedure where it is reducing the carbonyl faster than the iminium ion.
1. Switch to STAB: This is the most reliable solution. STAB is designed to avoid this side reaction.[5][6] 2. Modify NaBH₄ Protocol: If you must use NaBH₄, ensure imine formation is complete before adding the borohydride. Monitor the reaction closely.[7]
Incorrect pH for NaBH₃CN
If using NaBH₃CN, the pH might be too low (<4), which accelerates carbonyl reduction.[3][5]
Buffer the reaction or carefully adjust the pH to be within the optimal 4-6 range.
Problem 3: Formation of unexpected amine byproducts (e.g., over-alkylation).
Possible Cause
Explanation
Recommended Action
Secondary Amine Formation
If starting with a primary amine, the newly formed secondary amine product can react with another molecule of the carbonyl, leading to a tertiary amine byproduct.
This is a classic problem.[8] 1. Use an excess of the primary amine to outcompete the product for the carbonyl. 2. Use a stepwise procedure: Isolate the imine before reduction to prevent the secondary amine from being present with the carbonyl starting material.[6]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general intramolecular pathway for forming a piperidine ring.
Caption: General mechanism of intramolecular reductive amination.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your reaction.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocol: One-Pot Piperidine Synthesis using STAB
This protocol provides a general method for the intramolecular reductive amination of a δ-amino ketone or aldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the δ-amino carbonyl substrate (1.0 eq).
Solvent Addition: Add anhydrous DCE to dissolve the substrate (concentration typically 0.1-0.5 M).
Catalyst Addition (Optional): If the substrate is a ketone or known to be unreactive, add glacial acetic acid (1.0 eq) and stir for 15-30 minutes at room temperature to facilitate pre-formation of the iminium ion.
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LCMS every 2-4 hours until the starting material is consumed (typically 4-24 hours).
Workup - Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM or EtOAc.
Workup - Washing: Combine the organic layers and wash with saturated brine.
Workup - Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude piperidine product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to prevent streaking of the basic amine product on the acidic silica.
References
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – An Asian Journal. [Link]
Potential degradation pathways for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
An in-depth technical guide from our Senior Application Scientists. Technical Support Center: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride Welcome to the technical support resource for 1-(2-Fluoroethyl)piperidin-3-...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide from our Senior Application Scientists.
Technical Support Center: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Welcome to the technical support resource for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential stability issues and understand the degradation landscape of this molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride are inconsistent, showing a loss of the parent compound over time. Is it degrading?
A1: Yes, inconsistent analytical results, particularly a decreasing peak area in chromatography, are a strong indicator that the compound may be degrading under your specific experimental or storage conditions.
Causality: 1-(2-Fluoroethyl)piperidin-3-amine is a complex molecule with several reactive sites. Its stability is influenced by its structure:
Piperidine Ring: This core structure contains a tertiary amine (at position 1) and a primary amine (at position 3). Amines are known to be susceptible to oxidative and pH-dependent reactions.[1][2]
Fluoroethyl Group: The carbon-fluorine bond is strong, but the electronegative fluorine atom can influence the reactivity of the adjacent ethyl group, particularly under certain conditions (e.g., basic pH).
Dihydrochloride Salt: The molecule is supplied as a dihydrochloride salt, meaning both the primary and tertiary amines are protonated. This salt form generally enhances stability compared to the free base by protecting the amines from certain reactions like oxidation. However, the stability is highly dependent on the pH of the solution.
To confirm degradation, a systematic approach is necessary. We strongly recommend conducting a forced degradation study, which is a standard practice in pharmaceutical development to intentionally degrade a compound under various stress conditions to identify potential degradation products and establish its stability profile.[3][4]
Q2: What are the most likely chemical degradation pathways for this molecule?
A2: Based on the functional groups present, several degradation pathways are plausible. The primary routes of concern are oxidation, pH-mediated elimination, and, to a lesser extent, thermal and photolytic degradation.
Oxidative Degradation: This is often the most significant pathway for amines.[2][5] The tertiary amine in the piperidine ring is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. This can occur with exposure to atmospheric oxygen, trace metal ions, or common oxidizing agents like hydrogen peroxide.[1] Oxidation can also lead to more complex reactions, including ring-opening or the formation of imines through hydrogen abstraction from the carbon atoms adjacent to the nitrogen.[6][7]
pH-Mediated Degradation (Elimination & Cyclization): The stability of the dihydrochloride salt is pH-dependent. If the pH of your solution is raised (i.e., becomes neutral or basic), the amines will be deprotonated to the free base form, unlocking two potential degradation pathways:
Dehydrofluorination (Elimination): The deprotonated tertiary amine can act as an internal base, promoting the elimination of hydrogen fluoride (HF) from the fluoroethyl side chain. This would result in the formation of a vinylpiperidine derivative.
Intramolecular Cyclization: The primary amine at the 3-position, once deprotonated, becomes a potent nucleophile. It can attack the carbon atom bearing the fluorine (which is electrophilic) in an intramolecular SN2 reaction, leading to the formation of a bicyclic product.
Thermal Degradation: High temperatures can promote degradation. While the salt form is relatively stable, elevated temperatures (e.g., >150°C) can accelerate various decomposition reactions.[8]
Photodegradation: Exposure to high-intensity light, particularly UV light, can provide the energy to initiate free-radical degradation pathways.[1] Studies on piperidine itself have shown that photo-oxidation can lead to the formation of imines, nitrosamines, and nitramines.[6][7]
The following diagram illustrates the primary degradation pathways originating from the free base form of the molecule.
Caption: Key potential degradation pathways for the free base form.
Q3: How can I design an experiment to identify these potential degradation products?
A3: A forced degradation (or stress testing) study is the definitive method to investigate the stability of your compound.[4][9] This involves subjecting the compound to harsh conditions to accelerate degradation and produce detectable levels of byproducts. The results are crucial for developing stability-indicating analytical methods.
Here is a comprehensive, step-by-step protocol for conducting a forced degradation study.
Objective: To intentionally degrade 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to identify degradation products and understand its stability profile.[1]
HPLC or UPLC-MS system with a suitable detector (e.g., DAD, CAD, or Mass Spectrometer)
Stock Solution Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Control: Keep an aliquot of the stock solution protected from light at 2-8°C.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Note: This condition is expected to cause significant degradation via elimination or cyclization.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[1]
Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 80°C for 48 hours.[1]
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber, following ICH Q1B guidelines.
Sample Analysis:
At designated time points, withdraw samples.
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 100 µg/mL).
Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., RP-HPLC, HILIC). A mass spectrometer is highly recommended for identifying the mass of the degradation products.
Monitor for the appearance of new peaks and the decrease in the area of the parent compound's peak.
The general workflow for this study is illustrated below.
Caption: Workflow for a comprehensive forced degradation study.
Q4: I performed the forced degradation study and observed several new peaks. How do I interpret these results?
A4: The appearance of new peaks alongside a decrease in the parent peak confirms degradation. By correlating the stress condition with the degradation products, you can identify the molecule's vulnerabilities. A mass spectrometer is invaluable here for determining the mass of the new peaks and inferring their structures.
The table below summarizes the expected outcomes and potential interpretations from the forced degradation study.
Q5: What are the best practices for storing and handling 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride to ensure its stability?
A5: To minimize degradation and ensure the integrity of your results, adhere to the following best practices for storage and handling.
Storage:
Temperature: Store the solid compound in a cool, dry place. Refrigeration (2-8°C) is recommended.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen and moisture. The compound is hygroscopic.
Light: Protect the solid material and any solutions from light by using amber vials or storing them in the dark.
Handling & Solution Preparation:
pH Control: When preparing solutions, use buffers to maintain a low pH (acidic conditions). The dihydrochloride salt is most stable at low pH where both amines are protonated. Avoid neutral or basic conditions unless the free base is intentionally required for a reaction.
Solvent Choice: Use high-purity, degassed solvents for solution preparation to minimize dissolved oxygen.
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, keep them refrigerated, protected from light, and under an inert atmosphere.
Avoid Contaminants: Be mindful of potential contaminants in your experimental setup, such as trace metals, which can catalyze oxidative degradation.[10]
By understanding the inherent chemical liabilities of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride and implementing these preventative measures, you can significantly enhance the reliability and reproducibility of your experimental outcomes.
References
Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 16211333, (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. Available at: [Link]
Patel, R. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available at: [Link]
Li, X., et al. (2022). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. PubMed Central. Available at: [Link]
Gadipelli, T., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]
Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]
Key, B. D., et al. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
Tissot, A., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]
Kananovich, D., & Thomson, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
Nemeth, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Scientific Diagram. Available at: [Link]
European Medicines Agency (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available at: [Link]
Patel, R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]
Gabbanini, S., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable? Journal of Pharmaceutical Sciences. Available at: [Link]
Say, M., et al. (2020). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]
Amine, C. (2016). Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. Available at: [Link]
Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available at: [Link]
Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]
Chen, C. (2016). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]
Vevelstad, S. J., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]
Wang, C., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
Rut, W., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. Available at: [Link]
Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. Available at: [Link]
ICH (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. PubChem. Available at: [Link]
Plaza, D. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
Nittaya, T., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Fluoroethyl Moiety on Piperidine Scaffolds
Introduction: The Fluoroethyl Group on Piperidine Scaffolds - A Double-Edged Sword in Drug Discovery The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluoroethyl Group on Piperidine Scaffolds - A Double-Edged Sword in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its saturated heterocyclic nature provides a three-dimensional framework that can effectively orient pharmacophoric elements in space, leading to enhanced target binding and improved pharmacokinetic properties.[2] The introduction of a fluoroethyl group onto the piperidine nitrogen has been a common strategy to modulate basicity and lipophilicity, and in some cases, to enhance metabolic stability.[3][4] The high electronegativity of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing absorption and reducing off-target effects.[4]
However, the N-fluoroethyl moiety harbors a significant metabolic liability. In vivo, this group can undergo N-dealkylation, releasing fluoroacetaldehyde, which is subsequently oxidized to the highly toxic fluoroacetic acid.[5][6] Fluoroacetic acid is a potent inhibitor of the aconitase enzyme in the tricarboxylic acid (TCA) cycle, leading to cellular energy depletion and severe toxicity.[5][7] This potential for bioactivation into a toxic metabolite necessitates a careful evaluation and often a strategic replacement of the N-fluoroethyl group during lead optimization.
This guide provides a comparative analysis of viable bioisosteric replacements for the fluoroethyl moiety on piperidine scaffolds. We will delve into the synthetic accessibility, physicochemical properties, metabolic stability, and potential pharmacological implications of these replacements, supported by experimental data and detailed protocols. The objective is to equip researchers with the knowledge to make informed decisions in designing safer and more effective piperidine-based drug candidates.
Decision Framework for Bioisostere Selection
The choice of a suitable bioisostere for the fluoroethyl group is a multi-parameter optimization problem. The following flowchart outlines a logical workflow for this process, taking into account key drug discovery criteria.
Caption: A workflow for selecting a bioisosteric replacement for the N-fluoroethyl moiety.
Comparative Analysis of Fluoroethyl Bioisosteres
The following sections provide a detailed comparison of the most promising bioisosteric replacements for the N-fluoroethyl group on piperidine scaffolds.
N-Hydroxyethyl Piperidine: The Hydrophilic Mimic
The N-hydroxyethyl group serves as a non-fluorinated, polar bioisostere. The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target protein or improving aqueous solubility.
Physicochemical Properties:
Lipophilicity (LogP/LogD): Generally lower than the fluoroethyl analog due to the presence of the hydroxyl group, which can be beneficial for reducing off-target lipophilic interactions.
pKa: The pKa of the piperidine nitrogen is expected to be slightly higher than that of the fluoroethyl analog, as the hydroxyl group is less electron-withdrawing than fluorine.
Solubility: The hydroxyl group typically enhances aqueous solubility.
Metabolic Stability:
The primary metabolic pathways for the N-hydroxyethyl group involve O-glucuronidation or oxidation of the primary alcohol to an aldehyde and then a carboxylic acid. These metabolites are generally considered less toxic than fluoroacetate. N-dealkylation can still occur but does not produce a toxic metabolite.
Biological Activity:
The impact on biological activity is target-dependent. The introduction of a hydrogen-bonding group can either be beneficial, neutral, or detrimental to target engagement.
N-Methoxyethyl Piperidine: The Lipophilic, Non-Bonding Alternative
The N-methoxyethyl group offers a more lipophilic alternative to the hydroxyethyl moiety while still avoiding the issues associated with fluorine. The ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group.
Physicochemical Properties:
Lipophilicity (LogP/LogD): Intermediate between the hydroxyethyl and fluoroethyl analogs.
pKa: The pKa of the piperidine nitrogen will be similar to or slightly higher than the fluoroethyl analog, depending on the conformational effects of the methoxy group.
Solubility: Generally, it has moderate aqueous solubility.
Metabolic Stability:
The N-methoxyethyl group is susceptible to O-demethylation and N-dealkylation. While N-dealkylation is a possibility, the resulting metabolites are not expected to have the same toxicity profile as fluoroacetate.
Biological Activity:
This group can be a suitable replacement when the hydrogen-bonding capability of the hydroxyl group is detrimental to activity, or when a moderate level of lipophilicity is desired.
N-Cyanoethyl Piperidine: The Polar, Aprotic Mimic
The N-cyanoethyl group is a polar, aprotic bioisostere. The nitrile group is a hydrogen bond acceptor and can participate in dipole-dipole interactions.
Physicochemical Properties:
Lipophilicity (LogP/LogD): The cyano group is polar and can reduce lipophilicity compared to the fluoroethyl group.
pKa: The electron-withdrawing nature of the nitrile will lower the pKa of the piperidine nitrogen, similar to the effect of the fluorine atom.
Solubility: The polarity of the nitrile group can improve aqueous solubility.
Metabolic Stability:
The nitrile group is generally metabolically stable, though it can be hydrolyzed to a carboxylic acid or reduced to an amine in some cases. N-dealkylation is also a possible metabolic pathway. The reactivity of the nitrile moiety should be considered, as it can potentially interact with nucleophiles.[5]
Biological Activity:
The strong dipole moment and hydrogen bond accepting capability of the nitrile can lead to unique interactions with the target protein, potentially enhancing potency or selectivity.
Ring-Fluorinated Piperidines: Relocating the Fluorine for Stability
An alternative strategy is to move the fluorine atom from the ethyl side chain to the piperidine ring itself, for example, to the 3- or 4-position. This approach retains the fluorine atom, which may be crucial for activity, while mitigating the risk of fluoroacetate formation.
Physicochemical Properties:
Lipophilicity (LogP/LogD): The position of the fluorine on the ring will influence lipophilicity. Generally, fluorination increases lipophilicity.
pKa: A fluorine atom on the piperidine ring will lower the basicity of the nitrogen, with the effect being more pronounced at the 2- and 3-positions due to proximity.
Conformation: The presence of a fluorine atom on the ring can significantly influence the conformational preference of the piperidine ring, which can impact target binding. For instance, a 3-fluoro substituent has a strong preference for the axial position in the protonated state.[5]
Metabolic Stability:
Metabolism of the piperidine ring can still occur (e.g., C-hydroxylation), but the formation of fluoroacetate is avoided. The C-F bond is highly stable to metabolic cleavage.
Biological Activity:
This strategy can be particularly effective if the fluorine atom itself contributes to binding affinity through specific interactions (e.g., hydrogen bonding, dipolar interactions). The altered pKa and conformation must be compatible with the target binding site.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the parent N-fluoroethyl piperidine and its potential bioisosteres. It is important to note that these are general trends, and the exact values will depend on the specific substitution pattern of the rest of the molecule.
Moiety
Representative Structure
Typical LogP Range
Typical pKa Range
Key Metabolic Pathways
Potential Advantages
Potential Disadvantages
N-Fluoroethyl
R-N(CH₂CH₂F)-R'
1.5 - 2.5
7.5 - 8.5
N-dealkylation (toxic metabolite)
Modulates pKa, can increase metabolic stability of other parts of the molecule
High risk of fluoroacetate toxicity
N-Hydroxyethyl
R-N(CH₂CH₂OH)-R'
0.5 - 1.5
8.0 - 9.0
O-glucuronidation, oxidation
Improved solubility, H-bond donor/acceptor, no toxic metabolites
Lower lipophilicity, potential for rapid clearance
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).
Stir the reaction mixture at 60 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-(2-hydroxyethyl)piperidine. The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of N-(2-Cyanoethyl)piperidine
This protocol details the Michael addition of piperidine to acrylonitrile.
To a solution of piperidine (1.0 eq) in methanol, add acrylonitrile (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-cyanoethyl)piperidine. Further purification can be achieved by vacuum distillation.
Protocol 3: Synthesis of N-(2-Methoxyethyl)piperidine
This protocol describes the alkylation of piperidine with 2-bromoethyl methyl ether.
Materials:
Piperidine
2-Bromoethyl methyl ether
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, combine piperidine (1.0 eq), 2-bromoethyl methyl ether (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
Heat the mixture to 70 °C and stir for 8-12 hours. Monitor the reaction by TLC.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N-(2-methoxyethyl)piperidine.
Conclusion and Future Perspectives
The N-fluoroethyl group on a piperidine scaffold presents a significant metabolic risk due to the potential for conversion to toxic fluoroacetate. This guide has provided a comparative analysis of several viable bioisosteric replacement strategies, including the N-hydroxyethyl, N-methoxyethyl, N-cyanoethyl, and ring-fluorinated piperidine moieties. The choice of the optimal bioisostere is highly context-dependent and requires a careful balance of physicochemical properties, metabolic stability, and biological activity.
The experimental protocols provided offer a starting point for the synthesis of these key analogs. It is imperative that researchers conduct a thorough in vitro and in vivo evaluation of any new analog to confirm its improved safety profile and desired pharmacological effects. As our understanding of drug metabolism and toxicology continues to evolve, the rational design of bioisosteres will remain a critical tool in the development of safer and more effective medicines.
References
Dunn, P. J., et al. (2010). The importance of piperidine rings in drug design. Bioorganic & Medicinal Chemistry Letters, 20(23), 6878-6883.
Mule, S. J., & Casella, G. A. (Eds.). (1988). Biological and behavioral aspects of piperidine: Its relevance to schizophrenia. CRC Press.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
Keller, D. A., Roe, D. C., & Lieder, P. H. (1996). Fluoroacetate-mediated toxicity of fluorinated ethanes. Fundamental and applied toxicology, 30(2), 213-219.
Mornement, K. M., & Hogg, R. C. (2005). Sodium fluoroacetate. In Encyclopedia of Toxicology (pp. 44-46). Elsevier.
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
Rubin, J. R., & D'Souza, A. A. (2019). Piperidine-based drug discovery. In Comprehensive Medicinal Chemistry III (pp. 235-260). Elsevier.
O'Hagan, D. (2010). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Gonzalez, F. J. (1992). Human cytochromes P450: problems and prospects. Trends in pharmacological sciences, 13, 346-352.
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
A Comparative Guide to Off-Target Screening for Novel Piperidine Derivatives: A Case Study with 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel compound is a cornerstone of preclinical assessment. A promising therapeutic candidate that engages with unintended bio...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel compound is a cornerstone of preclinical assessment. A promising therapeutic candidate that engages with unintended biological targets can lead to unforeseen toxicities and late-stage clinical failures, resulting in significant financial and temporal losses. This guide provides an in-depth, comparative analysis of off-target screening strategies, using the novel compound 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a central case study. We will explore both computational and experimental methodologies, offering practical insights and detailed protocols to empower your drug discovery programs.
The Significance of Early Off-Target Profiling
The journey of a drug from discovery to market is fraught with challenges, with a significant portion of candidates failing due to safety concerns.[1] Off-target interactions are a major contributor to these adverse drug reactions (ADRs).[2] Historically, broader off-target screening was often conducted late in the drug discovery process, leading to costly failures.[3] A proactive approach, integrating off-target liability assessment at the earliest stages, is now widely recognized as a critical strategy to mitigate risk and enhance the likelihood of clinical success.[1][2] The primary goals of this early preclinical safety evaluation are to establish an initial safe dosage for human trials, identify potential organ toxicities, and define key safety parameters for clinical monitoring.[4]
The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] While this prevalence underscores its utility, it also highlights the potential for promiscuous binding across various receptor and enzyme families. For a novel compound like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, for which public data on biological targets is scarce, a comprehensive off-target screening strategy is not just recommended, but essential.
Initial Assessment: In Silico Approaches
Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a powerful and cost-effective first pass to predict potential off-target interactions.[6][7] These computational approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to identify potential liabilities based on the chemical structure of a query compound.
Leveraging Predictive Toxicology Databases
Several publicly available and commercial databases can be utilized for an initial toxicity and off-target assessment. These platforms use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a compound's potential interactions with a wide range of biological targets.[8]
Key Platforms for In Silico Screening:
toxCSM: A comprehensive platform for predicting a wide array of toxicity properties, from nuclear and stress responses to environmental toxicity.[8]
TOXRIC: A database containing extensive toxicological data, including information on toxic effects, target organ toxicology, and applied toxicology.[9]
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, which can be used to identify proteins that bind to structurally similar compounds.[10]
SMCVdb: A resource that combines toxicity profiling data with chemical descriptions, useful for assessing a compound's effect on cellular viability.[11]
A Hypothetical In Silico Workflow for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Given the structural similarities of our lead compound to known bioactive molecules, such as sigma-1 receptor ligands and inhibitors of enzymes like stearoyl-CoA desaturase, our in silico screen would focus on these and other common off-targets for CNS-active compounds.[12][13]
Caption: Workflow for a Radioligand Binding Assay.
Comparative Analysis with Alternative Compounds
To put the off-target profile of our lead compound into perspective, it is essential to compare it with alternative molecules. For this guide, we will consider two hypothetical alternatives with similar piperidine scaffolds but different substitutions.
Alternative A: (S)-1-(2,2-Difluoroethyl)piperidin-3-amine - A more heavily fluorinated analog.
[14]* Alternative B: (R)-(-)-3-Aminopiperidine dihydrochloride - The parent amine without the fluoroethyl group.
[15]
Hypothetical Comparative Off-Target Data (IC50 in µM):
All three compounds show good selectivity for the primary target over the tested off-targets.
The addition of the fluoroethyl group appears to introduce some affinity for the D2 and 5-HT2A receptors.
The increased fluorination in Alternative A does not significantly alter the off-target profile compared to the lead compound.
None of the compounds show significant interaction with the hERG channel at the tested concentrations.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the off-target screening of novel compounds, using 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride as a case study. By integrating in silico prediction with robust in vitro experimental validation, researchers can build a detailed safety profile of their lead candidates at an early stage. This proactive approach not only de-risks the drug development process but also provides a solid foundation for IND-enabling studies and successful clinical translation. The primary goals of such preclinical safety evaluations are to identify a safe starting dose for human trials, pinpoint potential target organs for toxicity, and establish crucial safety parameters for clinical monitoring.
[16]
The next steps for a compound like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, based on the hypothetical findings, would involve functional assays to determine whether the observed binding to the D2 and 5-HT2A receptors translates to agonistic or antagonistic activity. Further in vivo studies in relevant animal models would then be necessary to assess the physiological consequences of these off-target interactions.
[17]
By adhering to the principles of scientific integrity and leveraging a multi-faceted screening strategy, the path from a promising molecule to a safe and effective therapeutic can be navigated with greater confidence and a higher probability of success.
References
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
A Senior Application Scientist's Guide to Benchmarking New Piperidine Scaffolds Against 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a va...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and natural alkaloids.[1] Its frequent appearance in pharmaceuticals targeting the central nervous system (CNS) and oncology is a testament to its favorable physicochemical properties.[2] The piperidine moiety can confer aqueous solubility, act as a hydrogen bond acceptor, and its conformational flexibility allows for optimal binding to diverse biological targets.[1] However, the quest for enhanced therapeutic efficacy, improved safety profiles, and novel intellectual property has driven the development of new piperidine scaffolds. This guide provides a comprehensive framework for benchmarking such novel scaffolds against a conventional building block, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Our benchmark, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, represents a synthetically accessible starting point for the elaboration of more complex molecules. The introduction of a fluoroethyl group on the piperidine nitrogen can modulate basicity and lipophilicity, potentially influencing pharmacokinetic properties. While this compound serves as a valuable reference, the field is continually evolving. This guide will therefore focus on a hypothetical benchmarking study, providing the rationale and detailed protocols for a head-to-head comparison of our benchmark with two promising classes of novel piperidine bioisosteres: spirocyclic piperidines and bridged piperidines .
The overarching goal of this guide is to equip researchers, scientists, and drug development professionals with the experimental strategies and technical insights required to make data-driven decisions in the selection and optimization of piperidine scaffolds for their specific therapeutic targets.
The Contenders: A Profile of the Benchmark and Novel Scaffolds
Rationale for Use as a Benchmark: This compound is a readily available building block that embodies the classical piperidine scaffold. The 3-amino substitution provides a convenient handle for further chemical modification, while the N-fluoroethyl group offers a point of differentiation from simple N-alkylated piperidines, potentially impacting metabolic stability and cell permeability.
Novel Scaffold 1: Azaspiro[3.3]heptanes
Concept: Azaspiro[3.3]heptanes are a class of spirocyclic amines that have been proposed as bioisosteres of piperidine.[4] The spirocyclic nature of the scaffold introduces greater three-dimensionality and rigidity compared to the flexible piperidine ring.
Potential Advantages:
Improved Metabolic Stability: The quaternary spirocyclic carbon can block common sites of metabolism on the piperidine ring.[4]
Enhanced Solubility: The more compact and spherical shape can lead to improved aqueous solubility.
Novel Chemical Space: These scaffolds provide access to unique vector spaces for substituent placement, potentially leading to novel interactions with biological targets.[5]
Concept: Bridged piperidines, such as the tropane-like 8-azabicyclo[3.2.1]octane scaffold, introduce conformational constraint by "bridging" the piperidine ring.
Potential Advantages:
Conformational Rigidity: The rigid structure reduces the entropic penalty of binding to a target, which can lead to higher affinity. It also presents substituents in well-defined spatial orientations.
Fine-tuning of Basicity: The pKa of the nitrogen atom is significantly influenced by the bicyclic structure, which can be exploited to optimize interactions with the target and modulate pharmacokinetic properties.
Improved Selectivity: The well-defined three-dimensional shape can lead to higher selectivity for the desired target over off-targets.
Head-to-Head Comparison: A Proposed Experimental Workflow
To objectively compare the performance of these scaffolds, we will outline a series of in vitro assays designed to assess key drug-like properties. For this hypothetical study, we will assume our therapeutic target is a G-protein coupled receptor (GPCR) implicated in a CNS disorder.
Caption: A typical in vitro assay cascade for benchmarking novel scaffolds.
Experimental Protocols
Target Engagement and Potency: Radioligand Binding Assay
Causality: This assay is fundamental to determine if the compounds interact with the intended target and to quantify their binding affinity (Ki). A lower Ki value indicates higher potency.
Protocol:
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR.
Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
Radioligand: Select a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-dopamine for the D2 receptor).
Competition Binding:
In a 96-well plate, add a fixed concentration of the radioligand to each well.
Add increasing concentrations of the test compounds (benchmark and novel scaffolds) to displace the radioligand.
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
In Vitro ADME Profiling
A. Metabolic Stability Assay
Causality: This assay predicts how quickly a compound will be metabolized in the body. High metabolic stability is generally desirable for orally administered drugs.
Protocol:
System Preparation: Use human liver microsomes as the source of metabolic enzymes.
Reaction Mixture: In a 96-well plate, combine the test compound (at a fixed concentration, e.g., 1 µM), liver microsomes, and a phosphate buffer.
Initiation: Start the reaction by adding a NADPH-regenerating system.
Time Points: Incubate the plate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a high-throughput method to predict passive membrane permeability, a key factor in oral absorption.
Protocol:
Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
Donor Solution: Dissolve the test compounds in a buffer at a specific pH (e.g., pH 7.4) and add them to the donor plate wells.
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-16 hours) at room temperature.
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
Data Analysis: Calculate the permeability coefficient (Pe).
Drug-Likeness Assessment: Lipinski's Rule of Five
Causality: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[2]
Methodology: This is a computational analysis. The following parameters are calculated for each scaffold:
Molecular weight (MW) ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
These parameters can be calculated using various cheminformatics software packages.
Data Presentation and Interpretation
The data generated from these assays should be summarized in clear, comparative tables. Below are examples of how this data could be presented for our hypothetical study.
Table 1: Physicochemical and Drug-Likeness Properties
Scaffold
Molecular Weight ( g/mol )
Calculated LogP
H-Bond Donors
H-Bond Acceptors
Lipinski Violations
Benchmark
218.13
1.2
2
2
0
Scaffold 1
254.35
0.8
1
2
0
Scaffold 2
238.33
1.5
1
1
0
Interpretation: In this hypothetical scenario, all scaffolds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The spirocyclic scaffold shows a slightly lower LogP, which might translate to better aqueous solubility.
Table 2: In Vitro Pharmacological and ADME Profile
Scaffold
Target Binding Affinity (Ki, nM)
Metabolic Half-Life (t1/2, min)
Permeability (Pe, 10-6 cm/s)
Benchmark
55.6
25
8.2
Scaffold 1
15.2
>60
6.5
Scaffold 2
8.9
45
9.8
Interpretation:
Potency: The novel scaffolds, particularly the bridged piperidine (Scaffold 2), demonstrate significantly higher binding affinity (lower Ki) for the target receptor compared to the benchmark.
Metabolic Stability: The spirocyclic scaffold (Scaffold 1) shows a marked improvement in metabolic stability, likely due to the blockage of metabolic soft spots.
Permeability: All compounds show moderate to good passive permeability.
The Strategic Advantage of Fluoroethylation: A Comparative Guide to the Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride
In the landscape of modern drug discovery and development, the judicious selection of synthetic building blocks is paramount to achieving desired pharmacological profiles. The piperidine scaffold, a ubiquitous motif in p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the judicious selection of synthetic building blocks is paramount to achieving desired pharmacological profiles. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification.[1][2] This guide provides an in-depth technical comparison of the synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a key intermediate, against its non-fluorinated and other N-substituted analogs. We will explore the synthetic nuances, supported by experimental protocols, and elucidate the inherent advantages conferred by the introduction of a fluoroethyl group, particularly in the context of metabolic stability and physicochemical properties.
Introduction: The Significance of the 3-Aminopiperidine Core and N-Substitution
The 3-aminopiperidine moiety is a critical pharmacophore found in numerous approved drugs. The stereochemistry at the C3 position is often crucial for biological activity, with the (R)-enantiomer being a common requirement.[3][4][5][6] The substituent on the piperidine nitrogen plays a pivotal role in modulating a compound's properties, including its potency, selectivity, solubility, and metabolic fate. This guide focuses on the N-(2-fluoroethyl) substituent and its synthetic implications compared to more common N-alkyl groups like ethyl and N-(2-hydroxyethyl).
Foundational Synthesis: Accessing the Chiral Precursor, (R)-3-Aminopiperidine Dihydrochloride
A robust and scalable synthesis of the chiral precursor is the cornerstone of any subsequent derivatization. Several patented methods detail the preparation of (R)-3-aminopiperidine dihydrochloride in high yield and enantiomeric purity.[3][7] A common and efficient route commences from D-glutamic acid, a readily available chiral starting material.[6]
Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride from D-Glutamic Acid[7]
This multi-step synthesis involves the following key transformations:
Esterification and Boc-Protection: D-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.
Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, typically by conversion to tosylates or mesylates.
Cyclization: Intramolecular cyclization is effected by reaction with a primary amine, such as ammonia, to form the N-Boc protected 3-aminopiperidine.
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the resulting amine is isolated as the dihydrochloride salt.
Step 1: Hydroxyl Esterification and Amido Boc Protection [6]
To a stirred solution of D-glutamic acid (20 g) in methanol (120 ml) in an ice bath, thionyl chloride (32 g) is added dropwise, maintaining the temperature below 30°C. The mixture is then warmed to 30 ± 5°C and stirred for 6 ± 0.5 hours. After completion, the solvent is removed under reduced pressure. Water (50 ml) and dioxane (50 ml) are added, and the mixture is cooled in an ice bath. Triethylamine (27.3 g) and di-tert-butyl dicarbonate (Boc)₂O (32.2 g) are added. The ice bath is removed, and the reaction is heated to 30 ± 5°C and stirred for 5-6 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the product as an oil (Yield: 99%, Purity: 95%).
Step 2: Ester Reduction [6]
The product from Step 1 (30 g) is dissolved in ethanol (200 ml) and cooled in an ice-water bath for 30 minutes. Sodium borohydride (12.3 g) is added in portions. The reaction is then refluxed for 2 hours. After cooling to 25°C, a salt solution (200 ml) is added. The mixture is filtered, and the filtrate is concentrated. The residue is extracted with MTBE. The combined organic extracts are dried over MgSO₄, filtered, and concentrated to give the diol, which crystallizes upon standing (Yield: 90%, Purity: 94%).
Step 3: Hydroxyl Activation (Mesylation) [6]
The diol (14.1 g) is dissolved in dichloromethane (100 ml), and triethylamine (19.4 g) is added. The mixture is stirred in an ice bath at 0°C for 30 minutes. Mesyl chloride is added dropwise. After stirring for another 30 minutes at 0°C, the reaction is warmed to 30 ± 5°C and stirred for 30-60 minutes. The reaction is quenched with water and washed with saturated NaHCO₃ and brine. The organic layer is dried and concentrated to afford the dimesylate as a yellow oil (Yield: 82%, Purity: 96%).
Step 4: Cyclization [6]
The dimesylate (10 g) is dissolved in acetonitrile (90 ml), and 25% aqueous ammonia (92 g) is added. The mixture is incubated at 30 ± 5°C and stirred for 2 days. The mixture is then concentrated, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to give the N-Boc protected aminopiperidine as a white solid (Yield: 74%, Purity: 98%).
Step 5: Amino Boc Removal and Salt Formation [6]
The product from Step 4 (32 g) is added to methanol (175 ml). The temperature is maintained below 30°C while thionyl chloride is added dropwise. The reaction is stirred at 30 ± 5°C for 10 hours. After completion, the product is extracted with ethyl acetate, washed, and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.
Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride and a Comparative Analysis with Alternatives
The introduction of the N-substituent is typically achieved through N-alkylation or reductive amination. Here, we compare the synthesis of the target fluoroethyl derivative with its ethyl and hydroxyethyl counterparts.
Synthetic Strategy: N-Alkylation of (R)-3-Aminopiperidine
A common and direct method for N-substitution is the alkylation of the piperidine nitrogen with a suitable electrophile. For our target molecule and its analogs, this involves reacting (R)-3-aminopiperidine with 1-bromo-2-fluoroethane, ethyl bromide, or 2-bromoethanol, respectively.
To a solution of (R)-3-aminopiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, a base (e.g., K₂CO₃ or N,N-diisopropylethylamine, 1.5-2.0 eq) is added. The appropriate alkyl halide (1.1-1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is monitored by TLC or LC-MS. Upon completion, the solids are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation. The final product can be converted to its dihydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ether.
Comparative Analysis of N-Alkylation Routes
Feature
1-(2-Fluoroethyl)piperidin-3-amine
1-Ethyl-piperidin-3-amine
1-(2-Hydroxyethyl)piperidin-3-amine
Alkylating Agent
1-Bromo-2-fluoroethane
Ethyl bromide/iodide
2-Bromoethanol / Ethylene oxide
Reactivity
Moderate
High
Moderate
Typical Conditions
Room temp. to moderate heating (e.g., 70°C) in ACN or DMF with K₂CO₃.[8]
Causality Behind Experimental Choices and Synthetic Advantages
The choice of the fluoroethylating agent, 1-bromo-2-fluoroethane, is strategic. While fluoroalkyl groups can be introduced using various reagents, the use of a simple haloalkane is often cost-effective and operationally simple for N-alkylation.
Advantages of the Fluoroethyl Moiety:
Controlled Reactivity: The electron-withdrawing nature of the fluorine atom can slightly temper the reactivity of the alkylating agent compared to its non-fluorinated counterpart, potentially leading to more controlled reactions and reduced over-alkylation, a common side reaction with highly reactive alkylating agents like ethyl iodide.[8]
Minimal Elimination: While β-elimination is a potential side reaction, the strength of the C-F bond makes the fluoride ion a poor leaving group, thus minimizing the formation of vinyl fluoride under typical N-alkylation conditions.
The Deeper Impact: Physicochemical and Metabolic Advantages of Fluoroethylation
The primary motivation for introducing a fluoroethyl group extends beyond synthetic convenience into the realm of medicinal chemistry and drug design.
Physicochemical Properties
Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen compared to its N-ethyl analog. This can be advantageous in tuning the ionization state of the molecule at physiological pH, potentially impacting its interaction with biological targets and its absorption and distribution properties.
Lipophilicity: Fluorine substitution generally increases lipophilicity. The replacement of a hydrogen atom with fluorine can enhance membrane permeability and facilitate passage through the blood-brain barrier.
Metabolic Stability
This is arguably the most significant advantage conferred by the fluoroethyl group.
Blocking Metabolic Oxidation: The piperidine nitrogen and the adjacent α-carbons are susceptible to cytochrome P450 (CYP450) mediated oxidation, a major metabolic pathway for tertiary amines leading to N-dealkylation. The strong C-F bond is highly resistant to enzymatic cleavage. By placing a fluorine atom on the ethyl group, particularly at the β-position, the molecule is shielded from this common metabolic route. This leads to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[11]
The workflow for considering N-substitution in drug design often involves evaluating metabolic stability.
Navigating Beyond the Piperidine Ring: A Comparative Guide to Scaffold Hopping for 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in Drug Design
In the landscape of modern drug discovery, the piperidine scaffold reigns as a privileged structure, embedded in a multitude of approved therapeutics.[1][2] Its favorable physicochemical properties and versatile syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the piperidine scaffold reigns as a privileged structure, embedded in a multitude of approved therapeutics.[1][2] Its favorable physicochemical properties and versatile synthetic handles have made it a cornerstone for medicinal chemists. A key building block, 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, frequently serves as a crucial component in the design of novel therapeutics, particularly in the realm of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][4][5][6] However, the very ubiquity of the piperidine ring can also present challenges, including potential metabolic liabilities and the need to explore novel intellectual property space.
This guide provides an in-depth technical comparison of viable alternatives to the 1-(2-fluoroethyl)piperidin-3-amine scaffold, employing the strategy of scaffold hopping. We will delve into the design rationale, comparative experimental data, and synthetic accessibility of promising bioisosteric replacements, offering researchers and drug development professionals a data-driven roadmap for navigating beyond this conventional scaffold.
The Rationale for Moving Beyond Piperidine: Challenges and Opportunities
The piperidine ring, while advantageous, is not without its drawbacks. A primary concern is its susceptibility to oxidative metabolism, often mediated by cytochrome P450 enzymes. This can lead to rapid clearance, the formation of undesired metabolites, and potential off-target effects. Furthermore, the conformational flexibility of the piperidine ring, while sometimes beneficial, can also result in a less optimal presentation of key pharmacophoric features to the biological target, potentially limiting potency and selectivity.
Scaffold hopping, the replacement of a core molecular framework with a topologically and functionally similar but structurally distinct moiety, offers a powerful strategy to address these limitations. By exploring alternative scaffolds, medicinal chemists can fine-tune a molecule's properties to enhance its drug-like characteristics.
The Landscape of Piperidine Bioisosteres: A Comparative Analysis
Here, we explore three promising classes of bioisosteric replacements for the piperidine scaffold: azaspiro[3.3]heptanes, pyrrolidines, and azetidines.
Azaspiro[3.3]heptanes: Rigidified Analogs with Improved Metabolic Stability
Azaspiro[3.3]heptanes have emerged as highly effective bioisosteres of piperidine, offering a more rigid and three-dimensional structure. This increased rigidity can pre-organize the substituents in a conformation favorable for binding to the target, potentially leading to enhanced potency and selectivity.
Design Rationale: The spirocyclic nature of this scaffold reduces conformational flexibility compared to the piperidine ring. This can lead to a more favorable entropic contribution to binding affinity. Additionally, the unique three-dimensional arrangement of substituents can allow for novel interactions with the target protein that are not possible with a simple piperidine ring.
Data adapted from a comparative study on model compounds.
The data clearly indicates that while the lipophilicity (clogP) is similar, the metabolic stability of the azaspiro[3.3]heptane derivatives is significantly improved compared to the piperidine analog. Notably, the 1-azaspiro[3.3]heptane isomer demonstrates a longer half-life, suggesting it is less susceptible to metabolism.
Pyrrolidines: Five-Membered Ring Alternatives
Pyrrolidines, five-membered nitrogen-containing heterocycles, offer another attractive alternative to the piperidine scaffold.[7][8][9] Their smaller ring size and different puckering conformations can present substituents in a distinct spatial arrangement, potentially leading to improved target engagement and a differentiated pharmacological profile.
Design Rationale: The reduced ring size of the pyrrolidine can lead to a decrease in lipophilicity, which is often a desirable trait in drug candidates. The stereochemical diversity that can be readily introduced at multiple positions on the pyrrolidine ring allows for a thorough exploration of the chemical space around the core scaffold.
Experimental Data Insights: In a study on serotonin-4 partial agonists, replacement of a piperidine ring with an azetidine (a related small ring heterocycle) led to a significant decrease in intrinsic CYP450-mediated turnover, highlighting the potential of smaller rings to enhance metabolic stability. While direct comparative data for a 1-(2-fluoroethyl)pyrrolidin-3-amine analog was not identified, the general principle of improved metabolic stability with smaller, less lipophilic rings is a key takeaway for medicinal chemists.
Azetidines: Constrained Scaffolds with Favorable Physicochemical Properties
Azetidines, four-membered nitrogenous heterocycles, represent a more constrained and compact alternative to piperidine.[10][11] Their inherent ring strain and unique geometric properties can lead to significant improvements in metabolic stability and aqueous solubility.[10][12]
Design Rationale: The high degree of sp³ character in azetidines contributes to their three-dimensionality and can lead to improved solubility and reduced non-specific binding. The constrained nature of the ring can also lock the substituents in a specific orientation, which can be advantageous for optimizing interactions with the target. Furthermore, the azetidine nitrogen is generally less basic than that of piperidine, which can be beneficial for reducing off-target effects, such as hERG channel inhibition.
Experimental Data Insights: Studies have shown that incorporating azetidines into bioactive molecules can lead to enhanced metabolic stability and improved aqueous solubility compared to their piperidine and pyrrolidine counterparts.[10][12] For example, replacing a piperidine with an azetidine in a series of serotonin-4 partial agonists resulted in a significant reduction in metabolic clearance.[11]
Visualizing the Scaffold Hop: A Structural Perspective
The following diagram illustrates the concept of scaffold hopping from the parent 1-(2-fluoroethyl)piperidin-3-amine to the alternative scaffolds discussed.
Caption: Scaffold hopping from a piperidine core to alternative heterocyclic systems.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of these alternative scaffolds, a series of well-defined experimental assays are essential. Below are step-by-step protocols for key in vitro assays relevant to the evaluation of DPP-IV inhibitors.
Experimental Workflow
Caption: A typical workflow for the comparative evaluation of novel scaffolds.
Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer.
Prepare a stock solution of the Gly-Pro-AMC substrate in Assay Buffer.
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is ≤1%.
Assay Plate Setup:
Add 50 µL of Assay Buffer to all wells.
Add 10 µL of the diluted test compounds or positive control to the respective wells.
Add 10 µL of Assay Buffer to the "no inhibitor" control wells.
Enzyme Addition:
Initiate the reaction by adding 20 µL of the diluted DPP-IV enzyme to each well.
Mix gently by shaking the plate for 30 seconds.
Substrate Addition:
Add 20 µL of the Gly-Pro-AMC substrate solution to each well.
Incubation and Measurement:
Incubate the plate at 37°C for 30 minutes, protected from light.
Measure the fluorescence intensity at the specified wavelengths.
Data Analysis:
Subtract the background fluorescence (wells with no enzyme).
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of the compounds.
Materials:
Pooled human liver microsomes (HLMs)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Phosphate buffer (pH 7.4)
Test compounds
Positive control with known metabolic instability (e.g., Verapamil)
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
LC-MS/MS system for quantitative analysis
Procedure:
Incubation Mixture Preparation:
In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), pooled HLMs (final concentration typically 0.5 mg/mL), and phosphate buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation:
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Point Sampling:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching:
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
Sample Processing:
Vortex the samples and centrifuge to precipitate the proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / [microsomal protein concentration]).
Synthetic Accessibility: A Practical Consideration
The feasibility of a scaffold hopping strategy is intrinsically linked to the synthetic accessibility of the alternative cores.
Azaspiro[3.3]heptanes: The synthesis of these spirocycles can be more complex than that of simple piperidines, often requiring multi-step sequences. However, recent advances have made various substituted azaspiro[3.3]heptanes more accessible, with some now commercially available as building blocks.[15][16][17]
Pyrrolidines: A wide variety of synthetic methods for the preparation of substituted pyrrolidines are well-established, making them a readily accessible class of compounds. Many chiral and achiral pyrrolidine building blocks are commercially available.[18]
Azetidines: While historically challenging to synthesize due to ring strain, modern synthetic methodologies have significantly improved the accessibility of functionalized azetidines.[19][20][21][22][23] A number of azetidine derivatives are now available from commercial suppliers.
Conclusion: Charting a Course for Innovative Drug Design
The dominance of the piperidine scaffold in medicinal chemistry is undeniable, but the pursuit of novel and improved therapeutics necessitates a willingness to explore beyond the conventional. Scaffold hopping from a 1-(2-fluoroethyl)piperidin-3-amine core to alternatives such as azaspiro[3.3]heptanes, pyrrolidines, and azetidines offers a wealth of opportunities to enhance metabolic stability, modulate physicochemical properties, and uncover new intellectual property.
This guide has provided a framework for this exploration, grounded in comparative data and practical experimental protocols. By systematically evaluating these alternative scaffolds, researchers can make informed decisions to guide their drug discovery programs toward the development of safer and more effective medicines. The journey beyond the piperidine ring is not just about structural novelty; it is about a strategic and data-driven approach to molecular design that can unlock the next generation of therapeutics.
References
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6243. [Link]
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed, 35675052. [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central, PMC6425120. [Link]
Mykhailiuk, P. K., et al. (2019). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 51(10), 1465–1470. [Link]
Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4833. [Link]
Sjölin, O. (2016). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
Eckhardt, M., et al. (2007). 8-(3-(R)-amino-piperidin-1-yl)-xanthines, their preparation and their use as pharmaceutical compositions.
Biftu, T., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
Tummuri, S. R., et al. (2024). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
Tat, J., & Brik, A. (2024). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. [Link]
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–259. [Link]
Feng, J., et al. (2004). Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes.
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1–25. [Link]
Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
Biftu, T., et al. (2009). Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116068. [Link]
Li, Y., et al. (2018). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 23(10), 2445. [Link]
Singh, S. B., et al. (2015). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Bioorganic & Medicinal Chemistry Letters, 25(1), 113–117. [Link]
Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
Fairweather, D. S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 63(21), e202401735. [Link]
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]
Zhang, H., et al. (2012). 3-(3-Aminopiperidin-1-yl)-5-oxo-1,2,4-triazine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV).
ChemRxiv. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
D'hooghe, M., & De Kimpe, N. (2009). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 7(13), 2637–2645. [Link]
Comparative Pharmacokinetic (ADME) Profiling of Novel Piperidine-Based Compounds: A Guide for Drug Developers
The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structure of numerous blockbuster drugs.[1][2] Its prevalence is not accidental; this six-membered nitrogen-containing heterocycle often im...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structure of numerous blockbuster drugs.[1][2] Its prevalence is not accidental; this six-membered nitrogen-containing heterocycle often imparts favorable physicochemical properties that can enhance a molecule's "druggability."[3] Specifically, the piperidine moiety can modulate lipophilicity and water solubility, provide hydrogen bond acceptors/donors, and allow conformational flexibility to fit into target binding pockets. From a pharmacokinetic perspective, the piperidine scaffold is generally associated with good metabolic stability and an ability to cross biological membranes, which are critical for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
However, the very features that make piperidine attractive can also present significant challenges. The nitrogen atom's basicity can lead to rapid clearance or unforeseen toxicity, and the ring itself is susceptible to various metabolic transformations by Cytochrome P450 (CYP450) enzymes.[4][5] Therefore, a rigorous and systematic ADME evaluation is paramount in any drug discovery program involving novel piperidine-based compounds.
This guide provides a comprehensive framework for comparing the ADME profiles of novel piperidine-based candidates. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causality behind experimental choices. We will explore the critical in vitro assays that form the foundation of early assessment and the definitive in vivo studies that validate a compound's potential, ensuring a self-validating system of characterization.
The Strategic Framework for ADME Profiling
A successful drug discovery campaign relies on a tiered approach to ADME profiling, weeding out unsuitable candidates early to conserve resources for the most promising leads.[6][7] This strategy begins with high-throughput in vitro assays that require minimal compound and progresses to more complex and resource-intensive in vivo studies. This phased approach ensures that by the time a compound reaches preclinical development, there is high confidence in its pharmacokinetic behavior.
Figure 1: Tiered workflow for ADME profiling of drug candidates.
Part 1: In Vitro Characterization – The Foundational Screen
In vitro ADME assays are the workhorse of early drug discovery.[8][9] They are performed outside of a living organism, providing rapid, cost-effective, and reproducible data on a compound's intrinsic properties. This information is crucial for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize lead compounds.[10]
Absorption: Will the Compound Cross the Gut Wall?
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We must assess two key factors: passive permeability and the potential for active efflux. The Caco-2 cell permeability assay is the industry standard for this purpose.[10][11] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized cells with tight junctions, mimicking the intestinal barrier.[12]
A critical aspect of absorption for many compounds, including piperidines, is their interaction with efflux transporters like P-glycoprotein (P-gp/MDR1).[13] P-gp is an ATP-dependent pump that actively transports substrates out of cells and back into the intestinal lumen, reducing net absorption.[14] To specifically investigate P-gp liability, the Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene is an invaluable tool.[15][16]
Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only monolayers with TEER values ≥ 200 Ω·cm² are used, ensuring the integrity of the tight junctions.[17]
Dosing Solution Preparation: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[18]
Permeability Measurement (Apical to Basolateral, A→B):
Wash the monolayers with pre-warmed HBSS.
Add the dosing solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.
At the end of the incubation, take samples from both A and B compartments.
Permeability Measurement (Basolateral to Apical, B→A):
In a separate set of wells, add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.
Incubate and sample as described above.
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for each direction:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[19]
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests the compound is a substrate for active efflux.[19]
Table 1: Comparative Permeability Data for Novel Piperidine Compounds
Compound
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio
Predicted Absorption
Compound A
15.2
16.1
1.1
High
Compound B
8.5
34.0
4.0
Moderate (P-gp Substrate)
Compound C
0.3
0.4
1.3
Low
Propranolol (High Perm.)
25.0
24.5
1.0
High
Atenolol (Low Perm.)
0.5
0.6
1.2
Low
Causality: Compound A shows high permeability and no efflux, making it a promising candidate for oral delivery. Compound B, while having moderate permeability, is clearly a P-gp substrate, which could limit its bioavailability in vivo and poses a risk for drug-drug interactions. Compound C exhibits poor permeability and would likely require formulation strategies or intravenous administration.
Metabolism: How Stable is the Compound?
The metabolic fate of a drug is a primary determinant of its half-life and potential for producing active or toxic metabolites. For piperidine-containing compounds, metabolism is often driven by CYP450 enzymes in the liver.[4] Common metabolic pathways include N-dealkylation, ring α-oxidation to lactams, and sometimes ring contraction.[5][20] A key in vitro assay to assess this is the liver microsomal stability assay, which measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
Thaw pooled HLM and an NADPH-regenerating system (cofactor for CYP450 activity) on ice.
Incubation:
In a 96-well plate, add buffer, HLM (final protein concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).
Sample Processing & Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½): t½ = 0.693 / k
Table 2: Comparative Metabolic Stability of Novel Piperidine Compounds
Compound
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg)
Predicted Hepatic Clearance
Compound A
> 60
< 12
Low
Compound B
25
55.4
Moderate
Compound C
8
173.3
High
Verapamil (High CL)
10
138.6
High
Carbamazepine (Low CL)
> 60
< 12
Low
Causality: Compound A is highly stable, suggesting it will likely have low hepatic clearance and a longer half-life in vivo. Compound C is rapidly metabolized, indicating it may be cleared too quickly to maintain therapeutic concentrations after oral dosing. The metabolic stability of the piperidine ring is strongly influenced by its substitution pattern; bulky groups adjacent to the nitrogen can sterically hinder CYP450 access and improve stability.[3]
Distribution: Where Does the Compound Go?
Once in systemic circulation, a drug's distribution is heavily influenced by its binding to plasma proteins, primarily albumin.[21] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[22] Therefore, measuring the fraction unbound (fu) is critical for interpreting pharmacokinetic data and predicting efficacy. Equilibrium dialysis is the gold-standard method for this assessment.[23]
Experimental Protocol: Plasma Protein Binding via Equilibrium Dialysis
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers per well, separated by a semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff).
Sample Preparation:
Add plasma (e.g., human, rat) to one chamber (the plasma chamber).
Add the test compound spiked into buffer to the other chamber (the buffer chamber). A common starting concentration is 5 µM.
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound compound to equilibrate across the membrane.
Sampling & Analysis:
After incubation, take equal volume samples from both the plasma and buffer chambers.
To ensure accurate quantification, "matrix match" the samples. Add blank buffer to the plasma sample and blank plasma to the buffer sample.
Precipitate proteins with a cold organic solvent and analyze the concentrations in the supernatants by LC-MS/MS.
Data Analysis:
Calculate the fraction unbound (fu):
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Calculate Percent Bound: % Bound = (1 - fu) * 100
Table 3: Comparative Plasma Protein Binding of Novel Piperidine Compounds
Compound
Fraction Unbound (fu)
% Bound
Predicted Distribution
Compound A
0.15
85%
Moderate tissue distribution
Compound B
0.008
99.2%
Low tissue distribution
Compound C
0.45
55%
Wide tissue distribution
Warfarin (High Binding)
0.003
99.7%
Low tissue distribution
Metformin (Low Binding)
0.98
2%
Wide tissue distribution
Causality: Compound B is very highly bound (>99%). While not necessarily a disqualifying feature, it means that small changes in protein binding (due to disease or co-administered drugs) could lead to large changes in the free, active concentration, posing a potential safety risk.[24] Compound C, with its lower binding, is expected to distribute more freely into tissues.
Part 2: In Vivo Pharmacokinetics – The Definitive Test
While in vitro assays provide a foundational understanding, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves within a complex biological system.[25][26] These studies, typically conducted in rodents (mice or rats), integrate all ADME processes simultaneously and provide critical parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[27]
Figure 3: Workflow for a rodent pharmacokinetic study with IV and PO arms.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week. House them under standard conditions with free access to food and water.[28]
Dosing Group Allocation: Randomly assign animals to two groups (n=3-5 per group): Intravenous (IV) and Oral (PO).
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15).
Administration:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
Blood Sampling:
Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points into heparinized tubes.[29]
Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.[30]
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[28]
Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Key Parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Terminal Half-life (t½), Maximum Concentration (Cmax), Time to Cmax (Tmax), and Oral Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[27]
Table 4: Comparative In Vivo Pharmacokinetic Parameters in Rats
Parameter
Compound A
Compound B
Compound C
Dose (IV/PO, mg/kg)
1 / 5
1 / 5
1 / 5
CL (mL/min/kg)
10
25
85
Vd (L/kg)
1.5
0.8
3.0
t½ (h)
2.9
0.6
0.7
Cmax (ng/mL)
850
150
25
AUC_PO (ng·h/mL)
4250
600
95
Bioavailability (F%)
75%
20%
5%
Causality: The in vivo data provides a holistic picture. Compound A demonstrates excellent PK properties: low clearance (consistent with its high metabolic stability), moderate volume of distribution, a reasonable half-life, and high oral bioavailability. This is a strong candidate. Compound B's moderate clearance and low bioavailability are consistent with it being a P-gp substrate, which limits its absorption. Compound C has high clearance, a very short half-life, and extremely low bioavailability, confirming the predictions from the in vitro metabolic stability assay. This compound would be a poor candidate for oral drug development.
Conclusion: Synthesizing a Holistic Profile
The successful development of novel piperidine-based drugs hinges on a deep and early understanding of their ADME properties. By employing a strategic, tiered approach that begins with high-throughput in vitro screens and culminates in definitive in vivo studies, researchers can build a comprehensive pharmacokinetic profile. This guide provides the experimental framework and, more importantly, the scientific rationale needed to interpret the data generated. Comparing candidates against this battery of tests allows for an objective, data-driven selection process, significantly increasing the probability of advancing compounds with a favorable safety and efficacy profile into clinical development. Regulatory bodies like the FDA and EMA mandate such comprehensive data sets for Investigational New Drug (IND) applications, making this early, rigorous profiling not just good science, but a regulatory necessity.[9][31]
References
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health. Available at: [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Institutes of Health. Available at: [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. Available at: [Link]
Clinical Pharmacology: Early Drug Development. U.S. Food and Drug Administration. Available at: [Link]
Murine Pharmacokinetic Studies. National Institutes of Health. Available at: [Link]
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
In-vitro plasma protein binding. Protocols.io. Available at: [Link]
Plasma Protein Binding (PPB) Assays. BioIVT. Available at: [Link]
MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]
Caco-2 Permeability Assay. Evotec. Available at: [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Institutes of Health. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. Available at: [Link]
Caco2 assay protocol. Source not formally provided. Available at: [Link]
Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Available at: [Link]
In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available at: [Link]
What sample types and time points are ideal for rodent PK? Patsnap Synapse. Available at: [Link]
Plasma Protein Binding Assay. Visikol. Available at: [Link]
Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]
Piperidine-based drug discovery. ResearchGate. Available at: [Link]
MDCK-MDR1 Permeability Assay. AxisPharm. Available at: [Link]
CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. Available at: [Link]
Plasma Protein Binding. Evotec. Available at: [Link]
Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. Available at: [Link]
Experimental Design Considerations in Pharmacokinetic Studies. ResearchGate. Available at: [Link]
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environ...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a compound whose structural motifs—a fluoroethyl group, a piperidine ring, and an amine dihydrochloride salt—necessitate a cautious and informed approach to waste management. This document is designed to be a practical resource, grounding procedural guidance in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risk Profile
Key Structural Features and Associated Hazards:
Piperidine Moiety: The core piperidine structure is classified as a flammable liquid and is toxic when in contact with skin or inhaled. It is also known to cause severe skin burns and eye damage.[1][2][3]
Amine Dihydrochloride Salt: The dihydrochloride salt form suggests the compound is likely a solid and may be corrosive. Similar amine hydrochlorides are categorized as causing skin, eye, and respiratory irritation.[4][5][6] Some are even fatal if swallowed.[7]
Fluoroethyl Group: The presence of a fluorine atom designates this compound as a halogenated organic substance.[8][9] Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8][10]
Based on these analogs, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride should be handled as a substance that is potentially:
Harmful or toxic if swallowed, inhaled, or absorbed through the skin.
A cause of serious skin, eye, and respiratory tract irritation or burns.
A halogenated organic compound requiring specialized disposal.
Property/Hazard
Analog Compound Data
Inferred Properties for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Physical Form
(R)-3-Piperidinamine dihydrochloride is a powder.[11]
Likely a solid powder.
Oral Toxicity
Harmful if swallowed.[2][3][12] Fatal if swallowed for 1-(2-Chloroethyl)piperidine hydrochloride.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, stringent personal protective measures are mandatory. The choice of PPE is not merely a suggestion but a critical system for preventing exposure.
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.[1][3]
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[1][3]
Body Protection: A lab coat is the minimum requirement. For larger quantities, a chemically resistant apron or suit is recommended.[1][3]
Respiratory Protection: All handling of this compound, especially in its solid, potentially dusty form, must be conducted within a certified chemical fume hood to prevent inhalation.[7]
Spill Management: A Plan for Contingencies
Accidents can happen, and a well-defined spill management plan is crucial for mitigating their impact.
For Small Spills (Solid):
Restrict Access: Cordon off the affected area to prevent cross-contamination.
Don Appropriate PPE: Ensure you are wearing the full PPE described above.
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemicals, such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4][7]
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Report the Incident: Inform your institution's Environmental Health and Safety (EHS) office.
For Large Spills:
Evacuate: Immediately evacuate the area.
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS office.
Ventilate: If it can be done safely, ensure the area is well-ventilated.
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Protocol: A Step-by-Step Guide
The disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride must adhere to local, state, and federal regulations for hazardous waste.[14][15] The following protocol provides a framework for its safe disposition.
Step 1: Waste Segregation and Collection
The principle of waste segregation is paramount to prevent dangerous chemical reactions and to ensure proper disposal pathways.
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16][17]
Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and include the approximate quantities of each.[16] It should also display the appropriate hazard pictograms (e.g., corrosive, toxic).
Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .[8][10][13] Do NOT mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[10]
For very dilute aqueous solutions, such as rinsate from cleaning glassware, chemical deactivation may be an option, but only after consulting with and receiving approval from your institution's EHS office. A potential method involves adsorption onto activated carbon.
Neutralization (Amine aspect): The amine dihydrochloride is acidic. For adsorption, adjusting the pH to be slightly basic (pH 8-9) with a weak base like sodium bicarbonate can facilitate the adsorption of the free amine onto activated carbon.[18]
Adsorption: Activated carbon has a high surface area and can effectively adsorb organic molecules from aqueous solutions.[19] Stirring the dilute waste stream with activated carbon for several hours can significantly reduce the concentration of the dissolved compound.
Disposal of Carbon: The activated carbon, now laden with the hazardous compound, must be collected by filtration and disposed of as solid hazardous waste.
It is crucial to understand that this deactivation step does not render the material non-hazardous; it merely transfers the hazard to a solid matrix which must still be disposed of properly.
Step 3: Final Disposal
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[20]
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS department.[21][22]
Manifesting: Ensure that a Uniform Hazardous Waste Manifest is completed. This document tracks the waste from its point of generation to its final disposal facility and is a legal requirement.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.
Caption: A flowchart outlining the key steps from hazard assessment to final disposal.
Conclusion
The responsible disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a multi-faceted process that demands diligence, a thorough understanding of the compound's potential hazards, and strict adherence to established safety protocols and regulations. By treating this and all laboratory chemicals with the respect they deserve, we not only protect ourselves and our colleagues but also uphold our commitment to environmental preservation. Always consult your institution's specific guidelines and Environmental Health and Safety office for any questions regarding chemical waste.
References
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem. Retrieved from [Link]
Google Patents. (n.d.). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
Unknown. (n.d.). Hazardous Waste Segregation.
U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA NEPIS.
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
ADF Industrial. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group website.
DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. Retrieved from [Link]
Song, Y., Manian, M., Fowler, W., Korey, A., & Banga, A. K. (2016). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Pharmaceutics, 8(4), 31. [Link]
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]
ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link]
DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety protocols for managing 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a compound that, like many piperidine derivatives, requires meticulous handling.[1] The focus here is not merely on listing personal protective equipment (PPE), but on building a comprehensive safety framework that explains the causality behind each procedural step, ensuring a self-validating system of protection.
Hazard Assessment: Understanding the Risks
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a substituted piperidine. The piperidine ring is a common motif in pharmaceuticals and biologically active compounds.[1] However, the parent piperidine molecule is classified as toxic and corrosive, causing severe skin burns and eye damage.[2] While each derivative has a unique profile, it is prudent to treat related structures with a high degree of caution.
Safety data for the specific (R)-enantiomer of this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Structurally similar compounds, such as 1-(2-Chloroethyl)piperidine hydrochloride, are classified as fatal if swallowed and cause severe skin burns and eye damage.[4] Therefore, our safety protocol must be designed to mitigate these primary hazards through the elimination of all potential routes of exposure.
Primary Routes of Exposure and Associated Risks:
Inhalation: As a solid, the compound can be easily aerosolized during weighing or transfer, leading to respiratory tract irritation.[3][5]
Dermal Contact: The amine hydrochloride structure suggests it can cause significant skin irritation or, in a more severe scenario analogous to related compounds, chemical burns.[3][4][6]
Ocular Contact: Direct contact with the eyes is likely to cause serious, potentially irreversible, eye damage.[3][4][7]
Ingestion: The compound is classified as harmful or potentially fatal if swallowed.[3][4]
The Core Protocol: A Multi-Layered Defense
Effective protection relies on a hierarchy of controls, where PPE is the final, critical barrier between the researcher and the chemical hazard. This protocol assumes all work is conducted within a certified chemical fume hood to address the primary inhalation risk.
PPE Selection Summary
Task / Operation
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Weighing/Transfer of Solid
N95 Respirator (in addition to fume hood)
Chemical safety goggles and face shield
Double-gloved with nitrile or neoprene
Fully-buttoned lab coat, long pants, closed-toe shoes
Handling of Solutions
Chemical fume hood is sufficient
Chemical safety goggles
Nitrile or neoprene gloves
Fully-buttoned lab coat, long pants, closed-toe shoes
Spill Cleanup
Air-purifying respirator with appropriate cartridges
Chemical safety goggles and face shield
Heavy-duty chemical resistant gloves (e.g., butyl rubber)
Chemical resistant apron or suit over lab coat
Step-by-Step PPE Protocol
A. Respiratory Protection
The primary engineering control for preventing inhalation is the chemical fume hood.[4]
Verify Fume Hood Certification: Before starting any work, ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
Sash Position: Always work with the sash at the lowest possible height that still allows for comfortable manipulation.
Handling Solids: When weighing or transferring the solid powder, the risk of aerosolization is highest. As a supplementary precaution, wear a NIOSH-approved N95 respirator to minimize inhalation of fine particulates.[8] The precautionary statement to "Avoid breathing dust" underscores this necessity.[3][5][7]
B. Eye and Face Protection
Given the risk of "serious eye irritation" or "serious eye damage," robust eye and face protection is non-negotiable.[3][7]
Primary Protection: Wear snug-fitting, indirectly vented chemical safety goggles at all times. Standard safety glasses do not provide an adequate seal against splashes or airborne powder.[9]
Secondary Protection: When handling the solid compound or when there is a significant risk of splashing (e.g., during transfers of concentrated solutions), a full-face shield must be worn over the safety goggles.[9]
Emergency Preparedness: Ensure an eyewash station is located within a 10-second travel distance from the workstation and is unobstructed.[4]
C. Hand Protection
Amines can be aggressive towards certain glove materials. The selection of appropriate gloves is critical to prevent skin contact.
Glove Selection: Use chemically resistant gloves.[8][9] Nitrile or neoprene gloves are generally suitable for handling amines and their salts. Always check the glove manufacturer's compatibility charts for specific breakthrough times.
Double Gloving: When handling the solid or concentrated solutions, wearing two pairs of gloves is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Inspection and Removal: Before use, inspect gloves for any signs of degradation or punctures. Remove gloves immediately if contamination is suspected and wash hands thoroughly.
D. Body Protection
Protective clothing shields the skin from accidental spills and contamination.
Lab Coat: A clean, fully-buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.
Personal Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9]
Chemical Apron: For large-scale operations or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.[9]
Operational Workflow: PPE Donning and Doffing
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Fig 1. Recommended sequence for donning and doffing PPE to minimize cross-contamination.
Disposal and Decontamination Plan
Safe handling extends to the proper disposal of waste and decontamination of work areas.
Step-by-Step Decontamination and Disposal:
Gross Contamination: Immediately remove any clothing that becomes contaminated.[5] Use a safety shower if necessary.[6]
Waste Segregation: All disposable PPE (gloves, N95 masks) and materials contaminated with 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (e.g., weigh paper, pipette tips, paper towels) must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.
Work Surface Decontamination: After completing work, wipe down the work surface in the fume hood with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Ensure the cleaning materials are also disposed of as hazardous waste.
Final Hand Washing: Always wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[6]
By adhering to this comprehensive guide, researchers can confidently handle 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, ensuring both personal safety and the integrity of their scientific work. This protocol is designed to be a living document, adaptable to specific experimental conditions following a thorough risk assessment.
References
Deb Techniche. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
Mst. Zohora Khatun, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7576. Retrieved from [Link]
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]